Zearalenone-13C18
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H22O5 |
|---|---|
Molecular Weight |
336.23 g/mol |
IUPAC Name |
(4S)-16,18-dihydroxy-4-(113C)methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione |
InChI |
InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/t12-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1 |
InChI Key |
MBMQEIFVQACCCH-FQAACDCMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Certificate of Analysis: Physicochemical Properties
An In-depth Technical Guide to Zearalenone-13C18
This technical guide provides comprehensive information on the isotopically labeled mycotoxin, this compound. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize this compound as an internal standard for the quantitative analysis of Zearalenone (B1683625) and its metabolites. This document covers the certificate of analysis data, detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and its relevance in understanding the metabolic pathways of Zearalenone.
This compound is the fully 13C isotope-labeled analog of Zearalenone, a mycotoxin with significant estrogenic activity.[1] It serves as an ideal internal standard for analytical methods, particularly in isotope dilution mass spectrometry, to correct for matrix effects and variations during sample preparation and analysis.[2] The physical and chemical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 911392-43-3 | [3] |
| Molecular Formula | 13C18H22O5 | [3] |
| Molecular Weight | 336.23 g/mol | [3] |
| Purity | ≥95.5% (HPLC), 98+% | [3] |
| Format | Typically supplied as a solution in acetonitrile, e.g., ~25 µg/mL | [4] |
| Appearance | Liquid | [3] |
| Storage Conditions | -20°C, light-sensitive | [3] |
| Mass Shift | M+18 compared to the unlabeled Zearalenone | |
| Synonyms | Fully 13C-labelled Zearalenone, FES-13C18 Mycotoxin F2-13C18 | [3] |
Experimental Protocols for Quantification using LC-MS/MS
This compound is predominantly used as an internal standard for the accurate quantification of Zearalenone and its derivatives in various matrices such as animal feed, human serum, and cereals.[2][4] A general workflow for the analysis of Zearalenone using this compound is depicted below, followed by a detailed protocol.
Caption: Workflow for Zearalenone quantification using an internal standard.
Sample Preparation
-
Sample Homogenization : Homogenize the solid sample (e.g., 5 g of flour or feed) as required.[5] For liquid samples like serum, centrifuge to separate any solid components.[4]
-
Internal Standard Spiking : Add a known concentration of this compound solution to the sample. For instance, add 2 µL of a 13C18-ZEN solution to 1 mL of the sample or extract.[2]
-
Extraction :
-
For solid samples, use a solvent mixture such as acetonitrile/water (e.g., 50:50 or 90:10 v/v) for extraction.[5][6] Shake or vortex the mixture for approximately 30 minutes, followed by centrifugation to separate the solid and liquid phases.[5]
-
For liquid samples, a liquid-liquid extraction with a solvent like diethyl ether/chloroform or t-butyl methyl ether can be employed.[7][8]
-
-
Cleanup :
-
Solid-Phase Extraction (SPE) : Pass the supernatant through an SPE cartridge (e.g., Oasis™ HLB or a mycotoxin-specific Bond Elut cartridge) to remove interfering matrix components.[8][9]
-
Immunoaffinity Column (IAC) Cleanup : For high specificity, use an immunoaffinity column that selectively binds Zearalenone and its derivatives.[2][6] After loading the sample extract, wash the column and then elute the analytes with a solvent like methanol (B129727).[6]
-
HPLC-MS/MS Analysis
-
Chromatographic Separation :
-
Column : A C18 reversed-phase column is commonly used for separation.[4][10]
-
Mobile Phase : A gradient elution with a binary solvent system, such as water and methanol or acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate, is typical.[5][10]
-
Flow Rate : A flow rate in the range of 0.5-1.0 mL/min is generally applied.[5][6]
-
-
Mass Spectrometric Detection :
-
Ionization : Electrospray ionization (ESI) in the negative ion mode is commonly used for Zearalenone analysis.[5][6]
-
Detection Mode : Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[4] This involves monitoring the transition of the precursor ion to a specific product ion for both the analyte and the internal standard. For Zearalenone, a common transition is m/z 317 -> 175.[6]
-
Quantitative Performance Data
The use of this compound as an internal standard significantly improves the accuracy and precision of quantitative methods. The table below summarizes typical performance characteristics from various studies.
| Parameter | Matrix | Value | Reference(s) |
| Linearity Range | Feed | 2–500 ng/mL | [2][11] |
| Serum | 0.1–50 ng/mL | [4] | |
| Limit of Detection (LOD) | Feed | 0.40–1.34 µg/kg | [2] |
| Serum | 0.02–0.06 ng/mL | [4] | |
| Limit of Quantification (LOQ) | Feed | 1.33–4.46 µg/kg | [2] |
| Serum | 0.1–0.2 ng/mL | [4] | |
| Oat Flour | 1.0–59.1 µg/kg for various derivatives | [5] | |
| Recovery | Feed | 89.6% – 112.3% | [2][11] |
| Serum | 91.6% – 119.5% | [4] | |
| Oat Flour | 72.4% – 95.6% | [5] | |
| Precision (RSD) | Feed | < 12.6% | [2][11] |
| Serum | < 8% | [4] | |
| Oat Flour | 2.5% – 10.3% | [5] |
Zearalenone Metabolism and Signaling Pathway
Zearalenone is known for its estrogenic effects, which are mediated through its interaction with estrogen receptors ERα and ERβ.[1] Its metabolism in plants and animals leads to the formation of several derivatives, which can also be monitored using this compound as an internal standard. The primary metabolic pathway involves the reduction of Zearalenone to α-zearalenol and β-zearalenol, followed by conjugation to form glucosides or sulfates.[5][10]
Caption: Primary metabolic transformations of Zearalenone.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. achemtek.com [achemtek.com]
- 4. mdpi.com [mdpi.com]
- 5. Detection and quantification of zearalenone and its modified forms in enzymatically treated oat and wheat flour - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) determination of phase II metabolites of the mycotoxin zearalenone in the model plant Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography-Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Isotopic Purity of Zearalenone-¹³C₁₈: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and determination of isotopic purity of Zearalenone-¹³C₁₈. Zearalenone (B1683625), a mycotoxin produced by Fusarium species, and its isotopically labeled forms are crucial tools in toxicology studies, metabolic research, and as internal standards for accurate quantification in complex matrices.[1][2] This document details both biosynthetic and synthetic approaches, experimental protocols, and methods for assessing isotopic enrichment.
Introduction to Zearalenone and its ¹³C-Labeled Analogue
Zearalenone (ZEN) is a non-steroidal estrogenic mycotoxin that contaminates various cereal crops worldwide. Its ability to interact with estrogen receptors raises concerns for animal and human health.[1] Zearalenone-¹³C₁₈ is a stable isotope-labeled version of the molecule where all 18 carbon atoms are replaced with the ¹³C isotope. This isotopic labeling renders the molecule chemically identical to the natural toxin but with a distinct molecular weight, making it an ideal internal standard for mass spectrometry-based analytical methods.[3]
Synthesis of Zearalenone-¹³C₁₈
The synthesis of Zearalenone-¹³C₁₈ can be achieved through two primary routes: biosynthesis, which leverages the natural metabolic pathways of Zearalenone-producing fungi, and chemical synthesis, which involves a multi-step organic chemistry approach.
Biosynthesis using Fusarium graminearum
The most common and efficient method for producing fully labeled Zearalenone-¹³C₁₈ is through biosynthesis using cultures of Fusarium graminearum.[4] This method involves feeding the fungus a ¹³C-labeled precursor, typically [¹³C₂]-acetate, which is incorporated into the Zearalenone backbone via the polyketide synthesis pathway.[4][5]
This protocol is based on the method described by Pathre et al. (1989) and incorporates modern purification techniques.[4][6]
1. Fungal Strain and Culture Preparation:
- Strain: A high-Zearalenone-producing strain of Fusarium graminearum should be used.
- Inoculum: Prepare a spore suspension from a 7-10 day old culture grown on Potato Dextrose Agar (PDA).
- Solid Culture Medium: Autoclave polished rice (20 g) and distilled water (20 mL) in a 500-mL Erlenmeyer flask.
2. Inoculation and Incubation:
- Inoculate each flask with 1 x 10⁶ spores of F. graminearum.
- Incubate the flasks at 25°C in the dark for up to 14 days. Zearalenone production typically starts after a few days of growth.
3. Feeding with ¹³C-Labeled Precursor:
- Prepare a sterile solution of sodium [1,2-¹³C₂]acetate.
- Periodically feed the solid cultures with the labeled acetate (B1210297) solution. A suggested feeding schedule is to add a small amount of the solution to each flask every 2-3 days during the production phase (e.g., from day 4 to day 14).
4. Extraction of Zearalenone-¹³C₁₈:
- After the incubation period, dry the fungal culture.
- Extract the dried culture with a solvent mixture such as acetonitrile (B52724)/water (80:20, v/v) or methanol (B129727)/water.
- Centrifuge the extract to remove solid debris.
5. Purification of Zearalenone-¹³C₁₈:
- The crude extract can be purified using a combination of techniques:
- Macroporous Resin Column Chromatography: Use a resin such as XAD-2 to capture Zearalenone from the crude extract. Elute with a solvent gradient (e.g., increasing concentrations of methanol or ethanol (B145695) in water).[6]
- High-Speed Counter-Current Chromatography (HSCCC): This technique provides excellent separation and purification of the target compound from the resin column eluate.[6]
- Preparative High-Performance Liquid Chromatography (HPLC): A final polishing step using preparative HPLC can be employed to achieve high purity.
Chemical Synthesis
While biosynthesis is the more common approach for producing fully labeled Zearalenone, chemical synthesis offers an alternative route that allows for the specific placement of labels if desired. The total synthesis of Zearalenone has been reported, and these synthetic routes could be adapted to incorporate ¹³C-labeled building blocks.[7][8] However, the multi-step nature of these syntheses makes them complex and costly for producing the fully labeled ¹³C₁₈ isotopologue.
A general strategy for the total synthesis of Zearalenone involves the construction of the resorcylic acid core and the macrocyclic lactone ring. Key reactions often include esterification, olefination, and macrocyclization. To produce Zearalenone-¹³C₁₈, all carbon-containing starting materials would need to be synthesized from ¹³C-labeled precursors, significantly increasing the complexity and cost.
Determination of Isotopic Purity
The isotopic purity of the synthesized Zearalenone-¹³C₁₈ is a critical parameter, especially when it is used as an internal standard. High-resolution mass spectrometry (HRMS) is the primary technique for this determination.
Experimental Protocol: Isotopic Purity Analysis by LC-MS/MS
1. Sample Preparation:
- Prepare a stock solution of the purified Zearalenone-¹³C₁₈ in a suitable solvent such as acetonitrile.
- Prepare a series of dilutions for analysis.
2. LC-MS/MS Instrumentation and Parameters:
- Liquid Chromatography (LC):
- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or ammonium (B1175870) acetate.
- Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
- Mass Spectrometry (MS):
- Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for Zearalenone analysis.
- Scan Mode: Full scan mode is used to observe the entire isotopic cluster of the Zearalenone-¹³C₁₈ molecule.
- Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is required to resolve the different isotopologues.
3. Data Analysis and Purity Calculation:
- Acquire the full scan mass spectrum of the Zearalenone-¹³C₁₈.
- Identify the peaks corresponding to the different isotopologues (M, M+1, M+2, etc., where M is the monoisotopic mass of the unlabeled Zearalenone). For Zearalenone-¹³C₁₈, the most abundant peak will be at a much higher m/z than the unlabeled compound.
- The isotopic purity is calculated by determining the relative abundance of the fully labeled species (¹³C₁₈) compared to the sum of the abundances of all other isotopologues.
Data Presentation
The following tables summarize key quantitative data related to the synthesis and analysis of Zearalenone-¹³C₁₈.
Table 1: Mass Spectrometry Data for Zearalenone and its ¹³C₁₈ Isotopologue
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Predominant Ion (ESI-) |
| Zearalenone | C₁₈H₂₂O₅ | 318.1467 | [M-H]⁻ at m/z 317.1395 |
| Zearalenone-¹³C₁₈ | ¹³C₁₈H₂₂O₅ | 336.2071 | [M-H]⁻ at m/z 335.2000 |
Table 2: Typical LC-MS/MS Parameters for Zearalenone Analysis
| Parameter | Setting |
| LC Column | C18 (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Scan Range | m/z 100-500 |
Visualizations
The following diagrams illustrate the biosynthetic pathway of Zearalenone and a general workflow for its synthesis and analysis.
Caption: Biosynthetic pathway of Zearalenone from primary metabolites.
Caption: General workflow for the synthesis and analysis of Zearalenone-¹³C₁₈.
References
- 1. Zearalenone - Wikipedia [en.wikipedia.org]
- 2. laboratuvar.com [laboratuvar.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Biosynthesis of zearalenone: a simple and efficient method to incorporate [13C]acetate label by using solid cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparative isolation and purification of zearalenone from rice culture by combined use of macroporous resin column and high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Zearalenone Immunogen and Comparative Analysis of Antibody Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
Zearalenone-13C18: A Technical Guide for Researchers
An In-depth Examination of its Properties, Analytical Applications, and Biological Interactions
This technical guide provides a comprehensive overview of Zearalenone-13C18, an isotopically labeled form of the mycotoxin Zearalenone. Tailored for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, detailed analytical methodologies, and the intricate signaling pathways influenced by its unlabeled counterpart.
Core Physicochemical and Analytical Data
This compound serves as a critical internal standard for the accurate quantification of Zearalenone in various matrices.[1][2] Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 911392-43-3 | [1][3][4] |
| Molecular Formula | ¹³C₁₈H₂₂O₅ | |
| Molecular Weight | 336.23 g/mol | |
| Appearance | White crystalline solid | |
| Purity | ≥98% | |
| Solubility | Soluble in acetonitrile (B52724), methanol, ethanol, acetone |
Quantitative Analytical Methodologies
The determination of Zearalenone levels in food and feed is crucial for safety assessment. This compound is instrumental in achieving high accuracy and precision in these analytical methods, primarily through isotope dilution mass spectrometry.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a widely used technique for the sensitive and selective quantification of Zearalenone. The use of this compound as an internal standard corrects for matrix effects and variations in sample preparation and instrument response.
Experimental Protocol: Quantification of Zearalenone in Cereal Samples using HPLC-MS/MS
-
Sample Preparation:
-
Homogenize 5 grams of the cereal sample.
-
Extract the sample with 20 mL of an acetonitrile/water (90:10, v/v) solution by shaking for 30 minutes.
-
Centrifuge the extract and collect the supernatant.
-
Spike the supernatant with a known concentration of this compound solution.
-
Clean up the extract using an immunoaffinity column specific for Zearalenone.
-
Elute the analytes from the column with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm × 100 mm, 1.9 μm).
-
Mobile Phase: A gradient of acetonitrile and water. A common mobile phase is acetonitrile-water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 3 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Zearalenone: Parent ion m/z 317 → Product ion m/z 175.
-
This compound: The parent and product ions will be shifted by the number of incorporated ¹³C atoms.
-
-
Below is a diagram illustrating the general workflow for the analytical determination of Zearalenone using this compound as an internal standard.
Biological Activity and Signaling Pathways
Zearalenone is a mycoestrogen that exerts its biological effects primarily by interacting with estrogen receptors (ERs), thereby mimicking the action of endogenous estrogens. This interaction can disrupt normal endocrine function and lead to various reproductive disorders.
Estrogenic Signaling Pathway
Zearalenone and its primary metabolite, α-zearalenol, bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with α-zearalenol showing a higher binding affinity than the parent compound. This binding initiates a cascade of molecular events that are typically triggered by estradiol.
The binding of Zearalenone to ERs leads to the activation of downstream signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.
The following diagram illustrates the estrogenic signaling pathway activated by Zearalenone.
References
The Pivotal Role of Zearalenone-¹³C₁₈ in Advancing Mycotoxin Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of Zearalenone-¹³C₁₈ as a stable isotope-labeled internal standard in mycotoxin reference materials and its application in high-precision analytical methodologies. The use of Zearalenone-¹³C₁₈ is fundamental to achieving accurate and reliable quantification of zearalenone (B1683625), a mycotoxin of significant concern for food safety and public health. This document provides a comprehensive overview of its properties, detailed experimental protocols for its use, and visual representations of key analytical workflows and principles.
Introduction to Zearalenone and the Need for Accurate Measurement
Zearalenone (ZEN) is an estrogenic mycotoxin produced by various Fusarium species that commonly contaminate cereal crops such as maize, wheat, and barley.[1] Due to its potential endocrine-disrupting effects and other toxic properties, regulatory bodies worldwide have established maximum permissible levels for ZEN in food and feed.[2] Accurate and precise analytical methods are therefore essential for monitoring ZEN contamination and ensuring compliance with these regulations.
Analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for mycotoxin analysis.[1][3] However, the complexity of food and feed matrices can lead to significant analytical challenges, primarily due to "matrix effects" where co-extracted compounds interfere with the ionization of the target analyte, leading to inaccurate quantification.[4][5]
Zearalenone-¹³C₁₈: The Gold Standard Internal Standard
To overcome the challenges of matrix effects and other sources of analytical variability, the principle of Isotope Dilution Mass Spectrometry (IDMS) is employed.[3] This technique involves the use of a stable isotope-labeled internal standard, which is a version of the target analyte where one or more atoms have been replaced with a heavier, stable isotope.[6] For zearalenone, the fully carbon-13 labeled analogue, Zearalenone-¹³C₁₈, serves as the ideal internal standard.[7][8]
Key Advantages of Zearalenone-¹³C₁₈:
-
Identical Physicochemical Properties: Zearalenone-¹³C₁₈ exhibits virtually identical chemical and physical properties to its native counterpart. This ensures that it behaves in the same manner during sample extraction, cleanup, and chromatographic separation.[6]
-
Co-elution with the Analyte: It co-elutes with the native zearalenone from the analytical column, meaning it experiences the same matrix effects at the same time.[9]
-
Correction for Matrix Effects and Analyte Loss: By adding a known amount of Zearalenone-¹³C₁₈ to the sample at the beginning of the analytical process, any loss of analyte during sample preparation or any signal suppression or enhancement during ionization will affect both the native analyte and the internal standard proportionally. The ratio of the signals from the native analyte to the labeled internal standard is used for quantification, thus correcting for these variations and leading to highly accurate and precise results.[4][10]
-
Distinct Mass-to-Charge Ratio: Despite its similar chemical behavior, Zearalenone-¹³C₁₈ is readily distinguished from native zearalenone by its higher mass-to-charge ratio (m/z) in the mass spectrometer.[6]
Quantitative Data for Zearalenone-¹³C₁₈ Reference Materials
The quality and characterization of the Zearalenone-¹³C₁₈ internal standard are crucial for its effective use. The following table summarizes typical specifications for commercially available Zearalenone-¹³C₁₈ reference material solutions.
| Parameter | Specification |
| Chemical Purity | ≥95.5% to ≥98% (determined by HPLC) |
| Isotopic Purity | Approximately 98% for ¹³C |
| Concentration | Typically 25 µg/mL in acetonitrile (B52724) |
| Molecular Formula | ¹³C₁₈H₂₂O₅ |
| Molecular Weight | 336.23 g/mol |
| Storage | -20°C, protected from light |
| Suppliers | Sigma-Aldrich, Cayman Chemical, LIBIOS, etc. |
Note: Specifications may vary slightly between different suppliers and batches. Always refer to the Certificate of Analysis provided with the standard.
Experimental Protocol: Quantification of Zearalenone in Maize using QuEChERS and LC-MS/MS with Zearalenone-¹³C₁₈ Internal Standard
This section provides a detailed methodology for the analysis of zearalenone in maize, a commonly contaminated commodity. The protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS analysis.
Reagents and Materials
-
Zearalenone certified reference standard
-
Zearalenone-¹³C₁₈ internal standard solution (e.g., 25 µg/mL in acetonitrile)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL polypropylene (B1209903) centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
Syringe filters (0.22 µm)
-
Autosampler vials
Sample Preparation (QuEChERS Extraction)
-
Homogenization: Grind a representative sample of maize to a fine powder.
-
Weighing: Weigh 5 g of the homogenized maize sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known volume of the Zearalenone-¹³C₁₈ internal standard solution to the sample. The amount should be chosen to yield a concentration within the calibration range.
-
Hydration: Add 10 mL of water to the tube and vortex for 1 minute to hydrate (B1144303) the sample. Let it stand for 15 minutes.
-
Extraction: Add 10 mL of acetonitrile with 1% formic acid.
-
Salting-out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Shaking: Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 g for 5 minutes.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer: Transfer an aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing a mixture of d-SPE sorbents (e.g., 1200 mg anhydrous MgSO₄, 400 mg PSA, and 400 mg C18).[1]
-
Shaking: Vortex the tube for 30 seconds.
-
Centrifugation: Centrifuge at ≥3000 g for 5 minutes.
Final Extract Preparation
-
Transfer: Take an aliquot of the cleaned supernatant.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.[1]
-
Reconstitution: Reconstitute the residue in a known volume of the initial mobile phase (e.g., 50:50 methanol:water).[1]
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical instrumental parameters. These should be optimized for the specific instrument being used.
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of B, followed by re-equilibration. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for zearalenone. |
| MS/MS Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Zearalenone (Native): e.g., m/z 317.1 -> 175.1 (quantifier), 317.1 -> 131.1 (qualifier) Zearalenone-¹³C₁₈: e.g., m/z 335.1 -> 185.1 (quantifier) |
| Collision Energy & Cone Voltage | Optimized for each transition to achieve maximum signal intensity. |
Visualizing Key Concepts and Workflows
Diagrams are essential for understanding the logical flow of experiments and the underlying principles of the analytical techniques. The following diagrams were generated using Graphviz (DOT language) to illustrate these concepts.
Caption: Analytical workflow for zearalenone quantification.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Conclusion
Zearalenone-¹³C₁₈ is an indispensable tool in modern mycotoxin analysis. Its role as an internal standard in isotope dilution mass spectrometry enables researchers and analytical laboratories to overcome the inherent challenges of complex matrices and achieve the highest level of accuracy and precision in the quantification of zearalenone. The methodologies and principles outlined in this guide provide a solid foundation for the development and implementation of robust analytical methods for food safety monitoring and research. The use of such high-quality reference materials is paramount in protecting consumer health and facilitating international trade.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. fda.gov [fda.gov]
- 3. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ingenieria-analitica.com [ingenieria-analitica.com]
- 5. apps.thermoscientific.com [apps.thermoscientific.com]
- 6. agilent.com [agilent.com]
- 7. mdpi.com [mdpi.com]
- 8. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) determination of phase II metabolites of the mycotoxin zearalenone in the model plant Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Multi-mycotoxin stable isotope dilution LC-MS/MS method for Fusarium toxins in cereals [ouci.dntb.gov.ua]
Understanding the Mass Shift of Zearalenone-¹³C₁₈ for Enhanced Mass Spectrometric Detection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the use of Zearalenone-¹³C₁₈ as an internal standard in mass spectrometry (MS) for the accurate quantification of Zearalenone, a mycotoxin with significant implications for food safety and animal health. The deliberate introduction of stable isotopes in the Zearalenone-¹³C₁₈ molecule induces a predictable mass shift, enabling precise differentiation from the native analyte and correction for matrix effects and variations during sample preparation and analysis.
The Principle of Isotopic Labeling and Mass Shift
Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry. Zearalenone-¹³C₁₈ is a synthetic version of Zearalenone where all 18 carbon atoms have been replaced with the heavier ¹³C isotope. This results in a molecule that is chemically identical to the native Zearalenone, ensuring it behaves similarly during extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished by the mass spectrometer.
The theoretical mass shift between native Zearalenone (predominantly ¹²C) and Zearalenone-¹³C₁₈ is +18 atomic mass units (amu). This significant and distinct mass difference is fundamental to its utility as an internal standard, allowing for clear separation of their respective signals in the mass spectrum.
Quantitative Data for MS Detection
The accurate detection and quantification of Zearalenone using Zearalenone-¹³C₁₈ as an internal standard rely on monitoring specific precursor and product ion transitions in the mass spectrometer, a technique known as Multiple Reaction Monitoring (MRM). The following tables summarize the key m/z values for both native Zearalenone and its ¹³C₁₈-labeled counterpart in both negative and positive ionization modes.
Table 1: Precursor and Product Ions in Negative Ionization Mode (ESI-)
| Compound | Precursor Ion | m/z (Da) | Product Ion(s) | m/z (Da) |
| Zearalenone | [M-H]⁻ | 317.1 | Product Ion 1 | 131.0 |
| Product Ion 2 | 175.0 | |||
| Zearalenone-¹³C₁₈ | [M-H]⁻ | 335.3[1] | Product Ion 1 | 185.1[1] |
| Product Ion 2 | 169.1[1] |
Table 2: Precursor and Product Ions in Positive Ionization Mode (ESI+)
| Compound | Precursor Ion | m/z (Da) | Product Ion(s) | m/z (Da) |
| Zearalenone | [M+H]⁺ | 319.15 | Product Ion 1 | 301.14 |
| Product Ion 2 | 283.0 | |||
| Product Ion 3 | 267.0 | |||
| Product Ion 4 | 231.0 | |||
| Zearalenone-¹³C₁₈ | [M+H]⁺ | 337.2 | Product Ion 1 | 319.2 |
| Product Ion 2 | 301.2 | |||
| Product Ion 3 | 285.2 | |||
| Product Ion 4 | 249.2 |
Note: The product ions for Zearalenone-¹³C₁₈ in positive ionization mode are inferred based on the fragmentation of the native compound and the +18 amu mass shift.
Experimental Protocols
The successful analysis of Zearalenone using Zearalenone-¹³C₁₈ relies on robust and reproducible experimental protocols. Below are detailed methodologies for sample preparation and analysis commonly employed in research and analytical laboratories.
Sample Preparation Method 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted technique for the extraction of mycotoxins from complex food and feed matrices.
Protocol:
-
Sample Homogenization: Weigh 5 g of a homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of an acetonitrile (B52724)/water (50:50, v/v) solution.
-
Shaking: Shake the tube vigorously for 30 minutes.
-
Centrifugation: Centrifuge the sample at 3800 x g for 30 minutes.
-
Internal Standard Spiking: Take 1 mL of the supernatant and add a known concentration of Zearalenone-¹³C₁₈ internal standard solution.
-
Dilution: Add 100 µL of Milli-Q water to the mixture.
-
Analysis: The final extract is ready for LC-MS/MS analysis.
Sample Preparation Method 2: Immunoaffinity Column (IAC) Cleanup
IAC cleanup provides a highly specific extraction method, utilizing antibodies to isolate Zearalenone and its labeled analogue from the sample matrix.
Protocol:
-
Extraction: Extract the sample using an appropriate solvent mixture, such as methanol/water (75:25, v/v).
-
Filtration and Dilution: Filter the extract and dilute it with phosphate-buffered saline (PBS).
-
Column Equilibration: Allow the immunoaffinity column to reach room temperature.
-
Sample Loading: Pass the diluted extract through the IAC at a controlled flow rate (e.g., 1-2 drops per second).
-
Washing: Wash the column with a wash buffer (e.g., water or a mild organic solvent solution) to remove unbound matrix components.
-
Elution: Elute the bound Zearalenone and Zearalenone-¹³C₁₈ from the column using a small volume of a strong organic solvent, such as methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Analytical Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with a modifier such as 0.1% formic acid or 5 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Methanol or acetonitrile with the same modifier as Mobile Phase A.
-
Gradient Elution: A gradient elution program is typically employed to achieve optimal separation of Zearalenone from other matrix components.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-20 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both native Zearalenone and Zearalenone-¹³C₁₈ as listed in Tables 1 and 2.
-
Collision Energy (CE) and Declustering Potential (DP): Optimize these parameters for each transition to achieve maximum sensitivity.
Analytical Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, a derivatization step is necessary to increase the volatility of Zearalenone.
Derivatization Protocol:
-
Evaporation: Evaporate the sample extract to dryness.
-
Silylation: Add a silylating agent (e.g., BSTFA with 1% TMCS) to the dried extract.
-
Incubation: Heat the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to complete the derivatization reaction.
Chromatographic and Mass Spectrometry Conditions:
-
Column: A capillary column suitable for mycotoxin analysis (e.g., a 5% phenyl-methylpolysiloxane phase).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the derivatized analytes.
-
Ionization Mode: Electron Ionization (EI).
-
Scan Type: Selected Ion Monitoring (SIM) or full scan mode.
-
Monitored Ions: Select characteristic ions for both derivatized native Zearalenone and Zearalenone-¹³C₁₈.
Visualizing the Workflow and Fragmentation
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed fragmentation pathways of Zearalenone and its ¹³C₁₈-labeled analogue.
Caption: Experimental workflow for Zearalenone analysis.
Caption: Fragmentation pathways of Zearalenone and Zearalenone-¹³C₁₈.
Conclusion
The use of Zearalenone-¹³C₁₈ as an internal standard provides a robust and reliable method for the accurate quantification of Zearalenone in complex matrices by mass spectrometry. The distinct mass shift of +18 amu allows for clear differentiation from the native analyte, enabling effective correction for analytical variability. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and scientists in the fields of food safety, toxicology, and drug development, facilitating the implementation of precise and accurate analytical methods for Zearalenone detection.
References
A Technical Guide to Commercial Zearalenone-13C18 Analytical Standards for Researchers
This guide provides an in-depth overview of commercially available Zearalenone-13C18 analytical standards, targeting researchers, scientists, and professionals in drug development. It includes a comparative summary of supplier specifications, detailed experimental protocols for its application as an internal standard, and visualizations of key workflows.
Introduction to Zearalenone (B1683625) and the Role of Isotope-Labeled Standards
Zearalenone (ZEN) is an estrogenic mycotoxin produced by various Fusarium fungi, commonly contaminating cereal crops like maize, wheat, and barley worldwide. Due to its potential endocrine-disrupting effects and other toxicities in animals and humans, regulatory bodies have set maximum permissible levels in food and feed.
Accurate quantification of Zearalenone is crucial for food safety and research. Stable isotope-labeled internal standards, such as this compound, are indispensable for robust analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1][2] this compound, being uniformly labeled with 18 carbon-13 isotopes, shares identical physicochemical properties with the native Zearalenone. This allows it to co-elute chromatographically and experience similar ionization effects, effectively compensating for matrix effects and variations during sample preparation and analysis, leading to highly accurate and precise quantification.[3]
Commercial Suppliers of this compound Analytical Standard
Several reputable suppliers offer this compound analytical standards. The following table summarizes the key specifications from a selection of prominent vendors to aid in the selection of the most suitable standard for your research needs.
| Supplier | Product Name/Number | Concentration | Purity | Isotopic Purity | Format | CAS Number |
| Sigma-Aldrich | This compound solution (32758) | ~25 µg/mL | ≥95.5% (HPLC) | Not specified | Solution in Acetonitrile | 911392-43-3 |
| Cayman Chemical | This compound (31288) | 25 µg/mL | ≥98% | Not specified | Solution in Acetonitrile | 911392-43-3[4] |
| A Chemtek | This compound Solution in Acetonitrile (MSK000973-25A) | 25 µg/mL | 98+% | Not specified | Solution in Acetonitrile | 911392-43-3[5] |
| LGC Standards | Zearalenone 13C18 25 µg/mL in Acetonitrile (DRE-A17947410AL-25) | 25 µg/mL | Not specified | Not specified | Solution in Acetonitrile | 911392-43-3[6] |
| MedChemExpress | This compound (HY-103447S) | Not specified | Not specified | Not specified | Solution | 911392-43-3[7] |
| LIBIOS (Fianovis) | U-[13C18]-Zearalenone (ZEA13C18-25) | 25 µg/mL | Not specified | 98% | Solution in Acetonitrile | 911392-43-3[8] |
| Pribolab | U-[13C18]-Zearalenone-25 µg/mL-Acetonitrile (HWSTD#4010U) | 25 µg/mL | Not specified | Not specified | Solution in Acetonitrile | Not specified[9][10] |
Experimental Protocols: Quantification of Zearalenone using this compound Internal Standard
The following is a generalized experimental protocol for the quantification of Zearalenone in a solid matrix (e.g., animal feed) using an isotope dilution method with this compound as an internal standard, followed by GC-MS analysis. This protocol is based on methodologies described in peer-reviewed literature.[2]
1. Sample Preparation and Extraction
-
Homogenization: Mill a representative sample of the feed to a fine powder.
-
Spiking with Internal Standard: Weigh a precise amount of the homogenized sample (e.g., 5 g) into a centrifuge tube. Add a known volume of the this compound analytical standard solution (e.g., 2 µL of a 50 ng/mL solution).[2]
-
Extraction: Add an appropriate volume of extraction solvent (e.g., 10 mL of an acetonitrile/water mixture). Vortex or shake vigorously for a specified time (e.g., 30 minutes) to ensure efficient extraction of both the native Zearalenone and the internal standard.
-
Centrifugation: Centrifuge the sample to pellet the solid material.
2. Immunoaffinity Column (IAC) Cleanup
-
Dilution: Dilute the supernatant from the extraction step with a suitable buffer (e.g., phosphate-buffered saline) to ensure optimal antibody binding in the IAC.
-
Column Loading: Pass the diluted extract through an immunoaffinity column specific for Zearalenone at a controlled flow rate. The antibodies in the column will bind both Zearalenone and this compound.
-
Washing: Wash the IAC with a specified wash buffer to remove interfering matrix components.
-
Elution: Elute the bound Zearalenone and this compound from the column using a suitable elution solvent (e.g., methanol).
3. Derivatization for GC-MS Analysis
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Silylation: Reconstitute the residue in a derivatization agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide and trimethylchlorosilane) and heat to convert the analytes into their more volatile trimethylsilyl (B98337) derivatives.
4. GC-MS Analysis
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Chromatographic Separation: Use a suitable capillary column (e.g., a non-polar or mid-polar column) to separate the derivatized Zearalenone from other components.
-
Mass Spectrometric Detection: Operate the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect specific ions for both derivatized Zearalenone and this compound.
5. Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of native Zearalenone and a constant concentration of the this compound internal standard.
-
Data Analysis: Calculate the ratio of the peak area of the native Zearalenone to the peak area of the this compound internal standard for both the samples and the calibration standards. Construct a calibration curve by plotting the peak area ratio against the concentration of the native Zearalenone. Determine the concentration of Zearalenone in the samples by interpolating their peak area ratios on the calibration curve.
Visualizations
Logical Workflow for Internal Standard Usage
The following diagram illustrates the fundamental principle of using an internal standard for accurate quantification in analytical chemistry.
Caption: Role of an Internal Standard in Accurate Quantification.
Experimental Workflow for Zearalenone Analysis
The following diagram outlines the key steps in a typical analytical workflow for the quantification of Zearalenone in a complex matrix using this compound as an internal standard.
Caption: Workflow for Zearalenone Analysis with an Internal Standard.
References
- 1. Development and certification of a reference material for zearalenone in maize germ oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deeksha Analytical Private Limited [deekshainstruments.com]
- 4. caymanchem.com [caymanchem.com]
- 5. achemtek.com [achemtek.com]
- 6. Zearalenone 13C18 25 µg/mL in Acetonitrile [lgcstandards.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. U-[13C18]-Zearalenone | LIBIOS [libios.fr]
- 9. HWSTD#4010U:U-[13C18]-Zearalenone-25 µg/mL-Acetonitrile – Pribolab-Devoted to Food Satety Solutions [pribolab.com]
- 10. benotech.co.za [benotech.co.za]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Zearalenone in Food Matrices Using a Stable Isotope-Labeled Internal Standard
Abstract
This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of zearalenone (B1683625) (ZEN) in various food matrices. The use of a stable isotope-labeled internal standard, Zearalenone-¹³C₁₈, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol outlines a streamlined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by optimized LC-MS/MS detection in Negative Ion Mode using Multiple Reaction Monitoring (MRM). This method is suitable for researchers, scientists, and quality control professionals in the food safety and drug development sectors.
Introduction
Zearalenone (ZEN) is an estrogenic mycotoxin produced by various Fusarium species that commonly contaminate cereal crops such as maize, wheat, and barley. Due to its potential endocrine-disrupting effects and other adverse health impacts, regulatory bodies worldwide have set maximum permissible limits for ZEN in food and feed. Accurate and sensitive analytical methods are crucial for monitoring ZEN levels to ensure food safety.
LC-MS/MS has become the gold standard for mycotoxin analysis due to its high selectivity and sensitivity. The incorporation of a stable isotope-labeled internal standard, such as Zearalenone-¹³C₁₈, which co-elutes with the target analyte and has a similar ionization efficiency, is a key strategy to mitigate matrix-induced signal suppression or enhancement and to correct for analyte losses during sample processing. This application note provides a comprehensive protocol for the determination of zearalenone in complex food matrices.
Experimental Protocols
Materials and Reagents
-
Zearalenone (ZEN) certified reference standard
-
Zearalenone-¹³C₁₈ (ZEN-IS) certified reference standard solution (e.g., 25 µg/mL in acetonitrile)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (≥98%)
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
QuEChERS extraction salt packets and d-SPE tubes can be sourced from various suppliers.
Standard Solution Preparation
-
ZEN Stock Solution (1 mg/mL): Accurately weigh 10 mg of ZEN standard and dissolve in 10 mL of acetonitrile.
-
ZEN Intermediate Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with acetonitrile.
-
ZEN-¹³C₁₈ Internal Standard (IS) Working Solution (100 ng/mL): Prepare by diluting the commercial stock solution with acetonitrile/water (50:50, v/v).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the ZEN intermediate standard solution and adding a constant amount of the IS working solution to each standard. A typical calibration range is 0.5 to 100 ng/mL.
Sample Preparation (QuEChERS Protocol for Cereals)
-
Homogenization: Mill the cereal sample to a fine powder.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds to hydrate (B1144303) the sample. Let it stand for 15 minutes.
-
Spike the sample with a known amount of ZEN-¹³C₁₈ internal standard solution.
-
Add 10 mL of acetonitrile containing 1% formic acid.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 x g for 10 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing PSA, C18, and anhydrous MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at ≥10,000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and dilute it with an equal volume of water.
-
Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Parameters
Liquid Chromatography (LC) System:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 5 mM ammonium formate and 0.1% formic acid |
| Mobile Phase B | Methanol with 5 mM ammonium formate and 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Start with 10% B, linear gradient to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |
Mass Spectrometry (MS) System:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| Zearalenone (ZEN) | 317.1 | 131.1 (Quantifier) | -50 | -35 |
| 317.1 | 175.1 (Qualifier) | -50 | -25 | |
| Zearalenone-¹³C₁₈ | 335.1 | 137.1 | -50 | -35 |
Data Presentation
The following table summarizes the quantitative performance data for the LC-MS/MS method for zearalenone analysis in various food matrices.
| Matrix | Linearity (R²) | LOQ (µg/kg) | LOD (µg/kg) | Recovery (%) | Reference |
| Oat Flour | >0.98 | 59.1 | N/A | 90.7 - 95.6 | [1] |
| Wheat | >0.995 | N/A | N/A | 72 - 105 | [2] |
| Maize | >0.99 | 1.7 | 0.05 | 70 - 113 | [3] |
| Cereal-based food | >0.99 | 10 - 26 | 5 - 13 | N/A | [4] |
| Feed | >0.999 | 0.5 - 5.0 | 0.15 - 2.0 | 89.4 - 110.9 | [5] |
N/A: Not available in the cited source.
Mandatory Visualization
Caption: Experimental workflow for zearalenone analysis.
Caption: Role of the internal standard in quantitative analysis.
References
- 1. Detection and quantification of zearalenone and its modified forms in enzymatically treated oat and wheat flour - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an LC-MS/MS method for the simultaneous determination of deoxynivalenol, zearalenone, T-2-toxin and some masked metabolites in different cereals and cereal-derived food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of a reliable UHPLC-MS/MS method for simultaneous determination of zearalenone and zearalenone-14-glucoside in various feed products [frontiersin.org]
Application Note: Quantitative Analysis of Zearalenone in Feed Samples by Gas Chromatography-Mass Spectrometry (GC-MS) with ¹³C₁₈-Zearalenone Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of zearalenone (B1683625) (ZEN) and its derivatives in animal feed matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with a ¹³C₁₈-Zearalenone internal standard. The protocol incorporates a highly selective immunoaffinity column (IAC) cleanup and a silylation derivatization step to ensure accuracy and precision. The use of an isotopic internal standard effectively corrects for matrix effects, leading to reliable quantification.[1][2][3][4] This method is suitable for the routine monitoring of zearalenone contamination in various feed samples to ensure food and feed safety.
Introduction
Zearalenone (ZEN) is a nonsteroidal estrogenic mycotoxin produced by various Fusarium species that commonly contaminate grains such as corn, wheat, and sorghum.[1] Due to its estrogen-like effects, ZEN and its metabolites can cause significant health problems in livestock and humans. Therefore, sensitive and accurate analytical methods are crucial for monitoring ZEN levels in agricultural commodities and animal feed. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the determination of mycotoxins. However, due to the non-volatile nature of zearalenone, a derivatization step is necessary prior to GC-MS analysis. This application note describes a validated method employing an immunoaffinity column cleanup for sample purification, followed by silylation derivatization and GC-MS analysis with isotope dilution for the accurate quantification of zearalenone.
Experimental Protocols
Sample Preparation and Extraction
-
Sample Homogenization: Weigh 25 g of a representative feed sample and homogenize it to a fine powder.
-
Extraction:
-
To the homogenized sample, add 5 g of sodium chloride and 125 mL of acetonitrile/water (84:16, v/v).
-
Homogenize the mixture at high speed for 3 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
-
Dilution:
-
Take 10 mL of the supernatant and dilute it with 90 mL of phosphate-buffered saline (PBS, pH 7.4).
-
Filter the diluted extract through a 0.45 µm glass fiber filter.
-
Immunoaffinity Column (IAC) Cleanup
-
Column Equilibration: Allow the immunoaffinity column to reach room temperature.
-
Sample Loading: Pass the 100 mL of filtered extract through the IAC at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the column with 10 mL of deionized water to remove any unbound matrix components.
-
Elution: Elute the bound zearalenone and its derivatives from the column by passing 2 mL of methanol. Collect the eluate.
Derivatization
-
Evaporation: Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen at 50°C.
-
Silylation:
-
To the dried residue, add 100 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
GC-MS Analysis
-
Internal Standard Addition: Prior to injection, add a known concentration of ¹³C₁₈-Zearalenone internal standard solution to the derivatized sample. A typical concentration is 50 ng/mL.
-
GC-MS Parameters: The following are typical GC-MS parameters that can be optimized for specific instruments and columns.
-
GC System: Agilent 7890A GC or equivalent
-
Mass Spectrometer: Agilent 5975C MSD or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min
-
Ramp 1: 20°C/min to 250°C, hold for 5 min
-
Ramp 2: 5°C/min to 300°C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Data Presentation
The quantitative performance of the method is summarized in the tables below. The use of ¹³C₁₈-Zearalenone as an internal standard provides excellent correction for matrix effects and ensures high accuracy and precision.
Table 1: Linearity and Method Sensitivity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LOD (µg/kg) | LOQ (µg/kg) |
| Zearalenone (ZEN) | 2 - 500 | > 0.99 | < 1.5 | < 5.0 |
| α-Zearalenol (α-ZEL) | 2 - 500 | > 0.99 | < 1.5 | < 5.0 |
| β-Zearalenol (β-ZEL) | 2 - 500 | > 0.99 | < 1.5 | < 5.0 |
| Zearalanone (ZAN) | 2 - 500 | > 0.99 | < 1.5 | < 5.0 |
| α-Zearalanol (α-ZAL) | 2 - 500 | > 0.99 | < 1.5 | < 5.0 |
| β-Zearalanol (β-ZAL) | 2 - 500 | > 0.99 | < 1.5 | < 5.0 |
Data compiled from a study on the determination of zearalenone and its derivatives in feed.
Table 2: Recovery and Precision in Spiked Feed Samples
| Matrix | Spiking Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Pig Formula Feed | 50 | 89.6 - 112.3 | < 12.6 |
| Pig Concentrate Feed | 50 | 89.6 - 112.3 | < 12.6 |
| Beef Concentrate Supplement | 50 | 89.6 - 112.3 | < 12.6 |
| Chicken Premix | 50 | 89.6 - 112.3 | < 12.6 |
The average spike recoveries for six feed matrices ranged from 89.6% to 112.3% with relative standard deviations (RSDs) less than 12.6%.
Mandatory Visualization
The following diagram illustrates the complete analytical workflow for the GC-MS analysis of zearalenone.
Caption: Workflow for Zearalenone Analysis by GC-MS.
Conclusion
The described GC-MS method, incorporating immunoaffinity column cleanup and the use of a ¹³C₁₈-Zearalenone internal standard, provides a highly reliable and sensitive approach for the quantitative determination of zearalenone and its derivatives in complex feed matrices. The method demonstrates excellent linearity, recovery, and precision, making it a valuable tool for quality control and regulatory compliance in the feed industry.
References
- 1. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. determination-of-zearalenone-and-its-derivatives-in-feed-by-gas-chromatography-mass-spectrometry-with-immunoaffinity-column-cleanup-and-isotope-dilution - Ask this paper | Bohrium [bohrium.com]
- 4. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography-Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantification of Zearalenone in Corn using Stable Isotope Dilution Assay with Zearalenone-¹³C₁₈
Application Note and Protocol
Introduction
Zearalenone (B1683625) (ZEN) is an estrogenic mycotoxin produced by various Fusarium species that commonly contaminate cereal crops, particularly corn.[1][2] Due to its potential endocrine-disrupting effects in animals and humans, regulatory limits for ZEN in food and feed have been established in many countries.[3] Accurate and reliable quantification of ZEN is therefore crucial for food safety and quality control.
This application note provides a detailed protocol for the quantification of zearalenone in corn using a stable isotope dilution assay (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of Zearalenone-¹³C₁₈ as an internal standard (IS) effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to high accuracy and precision.[4] This method is intended for researchers, scientists, and professionals in drug development and food safety analysis.
Principle
The method is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the stable isotope-labeled internal standard, Zearalenone-¹³C₁₈, which is chemically identical to the analyte of interest (zearalenone), is added to the sample at the beginning of the analytical procedure. The IS and the native analyte are extracted, purified, and analyzed together by LC-MS/MS. Since the IS and the analyte exhibit nearly identical chemical and physical properties, any loss or variation during sample processing affects both compounds equally. Quantification is achieved by measuring the ratio of the signal intensity of the native zearalenone to that of the ¹³C-labeled internal standard. This ratio is then used to calculate the concentration of zearalenone in the original sample based on a calibration curve.[5]
Experimental Protocols
Sample Preparation
A representative protocol for the extraction and clean-up of zearalenone from corn samples is outlined below. This procedure is a synthesis of methods described in the scientific literature.
1.1. Materials and Reagents
-
Corn sample, finely ground
-
Zearalenone-¹³C₁₈ internal standard solution
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Water, deionized or Milli-Q
-
Sodium chloride (NaCl)
-
Phosphate-buffered saline (PBS), pH 7.0
-
Methanol (MeOH), HPLC or LC-MS grade
-
Immunoaffinity columns (IAC) or other solid-phase extraction (SPE) cartridges (e.g., Mycosep 226)
-
0.2 µm syringe filters (PTFE or equivalent)
1.2. Extraction Procedure
-
Weigh 5 g of a homogenized corn sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add a known amount of Zearalenone-¹³C₁₈ internal standard solution to the sample.
-
Add 20 mL of an extraction solvent, typically an acetonitrile/water mixture (e.g., 80:20, v/v).
-
Vortex or shake vigorously for a specified time, for instance, 30 minutes, to ensure thorough extraction.
-
Centrifuge the sample at a high speed (e.g., 8000 rpm for 10 minutes at 4°C) to separate the solid matrix from the supernatant.
1.3. Clean-up Procedure
-
Take a specific volume of the supernatant (e.g., 2.0 mL) and dilute it with a suitable buffer, such as 28.0 mL of PBS (pH 7.0), to facilitate binding to the clean-up column.
-
Pass the diluted extract through an immunoaffinity column (IAC) or a suitable SPE cartridge at a slow and steady flow rate (e.g., 1-2 drops per second).
-
Wash the column with water or a washing solution as recommended by the manufacturer to remove interfering matrix components.
-
Elute the zearalenone and the internal standard from the column using a small volume of an appropriate elution solvent, such as methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase (e.g., 1 mL) and filter it through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical instrumental parameters for the analysis of zearalenone. These may need to be optimized for specific instruments.
2.1. Liquid Chromatography (LC) Conditions
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid or 5 mM ammonium acetate |
| Gradient | Optimized for separation of zearalenone from matrix interferences |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40°C |
2.2. Mass Spectrometry (MS/MS) Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | For Zearalenone: [M-H]⁻ at 317.1 or [M+H]⁺ at 319.1 |
| Product Ions (m/z) | Common transitions for negative mode: 317.1 -> 131.1, 317.1 -> 175.1 |
| Precursor Ion (m/z) | For Zearalenone-¹³C₁₈: [M-H]⁻ at 335.1 or [M+H]⁺ at 337.1 |
| Product Ions (m/z) | Corresponding transitions for the internal standard |
| Collision Energy | Optimized for each transition |
| Dwell Time | Optimized for the number of MRM transitions |
Quantitative Data Summary
The performance of the method is summarized in the table below, with data compiled from various studies.
| Parameter | Reported Value Range |
| Linearity Range | 2 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.14 - 1.5 µg/kg |
| Limit of Quantification (LOQ) | 0.45 - 5.0 µg/kg |
| Recovery | 89.6% - 112.3% |
| Intra-day Precision (%RSD) | < 3% |
| Inter-day Precision (%RSD) | < 4% |
Workflow Diagram
The following diagram illustrates the complete workflow for the quantification of zearalenone in corn using Zearalenone-¹³C₁₈.
References
- 1. Stable isotope dilution analysis of the fusarium mycotoxin zearalenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijvsar.com [ijvsar.com]
- 3. Zearalenone Contamination in Corn, Corn Products, and Swine Feed in China in 2016–2018 as Assessed by Magnetic Bead Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. fda.gov [fda.gov]
Application Note: Quantitative Analysis of Zearalenone in Animal Feed using Isotope Dilution LC-MS/MS with Zearalenone-¹³C₁₈ Internal Standard
Audience: Researchers, scientists, and drug development professionals involved in mycotoxin analysis and feed safety.
Introduction
Zearalenone (B1683625) (ZEN) is an estrogenic mycotoxin produced by various Fusarium species, commonly contaminating grains such as corn, wheat, and barley, which are primary components of animal feed.[1][2] Ingestion of ZEN-contaminated feed can lead to significant health issues in livestock, including reproductive disorders and hyperestrogenism, resulting in economic losses for the agricultural industry.[1][2] Regulatory bodies worldwide have established maximum permissible levels for zearalenone in animal feed, necessitating accurate and reliable analytical methods for its quantification.[3]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for mycotoxin analysis due to its high sensitivity and selectivity. However, complex feed matrices can cause significant matrix effects and variations in extraction recovery, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard, such as Zearalenone-¹³C₁₈, is a highly effective strategy to overcome these challenges. Zearalenone-¹³C₁₈ has nearly identical physicochemical properties to the native zearalenone, ensuring it co-elutes and experiences similar matrix effects and extraction losses. This allows for accurate correction and highly precise quantification through isotope dilution analysis.
This application note provides a detailed protocol for the quantitative analysis of zearalenone in animal feed using Zearalenone-¹³C₁₈ as an internal standard, followed by LC-MS/MS analysis. The method is suitable for various feed matrices and provides the accuracy and reliability required for regulatory compliance and research applications.
Experimental Protocols
1. Materials and Reagents
-
Zearalenone standard
-
Zearalenone-¹³C₁₈ internal standard solution (e.g., 25 µg/mL in acetonitrile)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Sodium chloride
-
Phosphate-buffered saline (PBS)
-
Solid-Phase Extraction (SPE) cartridges (e.g., OASIS PRIME HLB) or Immunoaffinity Columns (IAC) for zearalenone
-
0.2 µm syringe filters
2. Equipment
-
High-speed blender or grinder
-
Vortex mixer
-
Centrifuge
-
Shaker table
-
SPE manifold or automated SPE system
-
Nitrogen evaporator
-
UHPLC system coupled with a tandem mass spectrometer (MS/MS)
3. Sample Preparation
Proper sampling is a critical first step to ensure the test result is representative of the entire feed lot, as mycotoxin contamination is often not uniform.
-
Sampling : Collect multiple subsamples (8-12) from different locations of the feed lot. Combine and mix these subsamples thoroughly to create a composite sample of at least 1 kg.
-
Homogenization : Grind the composite sample to a fine powder (e.g., using a burr-grinder) to ensure homogeneity. Store the ground sample in a sealed container in a cool, dark place until analysis.
4. Extraction
-
Weigh 5 g of the homogenized feed sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 1 g of sodium chloride.
-
Spike the sample with a known amount of Zearalenone-¹³C₁₈ internal standard solution.
-
Add 20 mL of extraction solvent (e.g., acetonitrile/water, 80:20, v/v).
-
Vortex for 30 minutes.
-
Centrifuge the sample at 8000 rpm for 10 minutes at 4°C.
-
Collect the supernatant for the clean-up step.
5. Clean-up (Immunoaffinity Column Chromatography)
-
Dilute 2.0 mL of the supernatant with 28.0 mL of PBS (pH 7.0).
-
Pass the diluted extract through an immunoaffinity column at a flow rate of 1-2 drops per second.
-
Wash the column with water to remove interfering substances.
-
Elute the zearalenone and Zearalenone-¹³C₁₈ with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.
-
Filter the reconstituted sample through a 0.2 µm syringe filter into an LC vial for analysis.
6. LC-MS/MS Analysis
-
LC Column: C18 column (e.g., Kinetex XB-C18, 50 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 1 mM ammonium acetate and 0.5% acetic acid in water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.45 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 40°C
-
MS/MS Detection: Electrospray ionization (ESI) in negative mode. Monitor at least two multiple reaction monitoring (MRM) transitions for both zearalenone and Zearalenone-¹³C₁₈.
7. Quantification
Create a calibration curve using zearalenone standard solutions of known concentrations, with each standard containing a constant amount of Zearalenone-¹³C₁₈ internal standard. Plot the ratio of the peak area of zearalenone to the peak area of Zearalenone-¹³C₁₈ against the concentration of zearalenone. The concentration of zearalenone in the feed sample is then determined from this calibration curve.
Data Presentation
The following table summarizes typical performance data for the analysis of zearalenone in animal feed using a ¹³C-labeled internal standard and LC-MS/MS.
| Parameter | Result | Reference |
| Limit of Detection (LOD) | 0.3 - 1.5 µg/kg | |
| Limit of Quantitation (LOQ) | 1.0 - 5.0 µg/kg | |
| Linearity (R²) | > 0.99 | |
| Recovery | 82.5 - 112.3% | |
| Relative Standard Deviation (RSD) | < 12.6% |
Visualizations
Caption: Workflow for the quantitative analysis of Zearalenone in animal feed.
Conclusion
The use of Zearalenone-¹³C₁₈ as an internal standard in an isotope dilution LC-MS/MS method provides a robust, accurate, and precise approach for the quantification of zearalenone in complex animal feed matrices. This method effectively compensates for matrix effects and procedural losses, ensuring reliable data for both regulatory monitoring and research purposes. The detailed protocol and performance data presented serve as a valuable resource for laboratories involved in feed safety analysis.
References
Application Notes and Protocols for Zearalenone Analysis Using Isotopic Dilution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zearalenone (B1683625) (ZEN) is an estrogenic mycotoxin produced by various Fusarium species that contaminates a wide range of cereal crops, including maize, wheat, and barley.[1][2][3][4][5] Due to its potential risks to human and animal health, accurate and reliable quantification of ZEN in food and feed is crucial. Isotopic dilution analysis (IDA) coupled with mass spectrometry (MS) is a powerful technique for the precise quantification of mycotoxins. This method involves the use of a stable isotope-labeled internal standard, such as ¹³C-ZEN or ²H-ZEN, which is added to the sample prior to extraction and cleanup. The isotopically labeled standard behaves chemically identically to the native analyte throughout the sample preparation and analysis process, effectively compensating for matrix effects and variations in recovery.
These application notes provide detailed protocols for the sample preparation of various matrices for zearalenone analysis using isotopic dilution, primarily with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of Isotopic Dilution Analysis
Isotopic dilution analysis relies on the addition of a known amount of an isotopically labeled analogue of the analyte of interest to the sample. This internal standard is chemically identical to the native analyte but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ²H). The ratio of the native analyte to the labeled internal standard is measured by a mass spectrometer. Since any losses during sample preparation will affect both the native analyte and the internal standard equally, the ratio remains constant, allowing for accurate quantification even with incomplete recovery or in the presence of matrix-induced signal suppression or enhancement.
Experimental Protocols
Protocol 1: Zearalenone in Cereals and Feed (LC-MS/MS)
This protocol is a general procedure for the extraction and cleanup of zearalenone from solid cereal and feed samples.
Materials:
-
Homogenized cereal or feed sample
-
¹³C-Zearalenone internal standard solution (concentration to be determined based on expected ZEN levels)
-
Acetonitrile (B52724) (ACN)
-
Water, HPLC grade
-
Methanol (B129727) (MeOH)
-
Formic acid
-
Ammonium formate
-
Immunoaffinity columns (IAC) or Solid-Phase Extraction (SPE) cartridges (C18)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Weighing and Spiking:
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add a known amount of ¹³C-Zearalenone internal standard solution. The amount should be comparable to the expected concentration of ZEN in the sample.
-
-
Extraction:
-
Add 20 mL of acetonitrile/water (e.g., 80:20, v/v) to the tube.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Shake for 30 minutes on a mechanical shaker.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Cleanup (Option A: Immunoaffinity Column - IAC):
-
Dilute a portion of the supernatant with phosphate-buffered saline (PBS) to reduce the acetonitrile concentration to below 15% to ensure optimal antibody binding.
-
Pass the diluted extract through an immunoaffinity column at a slow, steady flow rate.
-
Wash the column with water to remove interfering substances.
-
Elute the zearalenone and the internal standard from the column with 2-3 mL of methanol.
-
-
Cleanup (Option B: Solid-Phase Extraction - SPE):
-
Dilute the supernatant with water.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the diluted extract onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.
-
Elute the analytes with methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., acetonitrile/water, 50:50, v/v).
-
Vortex and transfer to an autosampler vial.
-
Protocol 2: Zearalenone in Maize Germ Oil (LC-MS/MS)
This protocol is adapted for the analysis of zearalenone in a fatty matrix like maize oil.
Materials:
-
Maize germ oil sample
-
¹³C₁₈-Zearalenone internal standard solution
-
n-Hexane
-
Methanol/water (9:1, v/v) extraction solution
-
Centrifuge
-
Horizontal shaker
-
Nitrogen evaporator
Procedure:
-
Internal Standard Addition and Sample Preparation:
-
Weigh a known amount of ¹³C₁₈-ZEN solution into a 15 mL centrifuge tube and evaporate the solvent under a gentle stream of nitrogen at 50°C.
-
Add 0.5 g of the oil sample to the tube.
-
Add 0.5 mL of n-hexane to the tube.
-
-
Extraction:
-
Add 5 mL of methanol/water (9/1, v/v) extraction solution.
-
Seal the tube and shake on a horizontal shaker for 30 minutes.
-
Centrifuge at approximately 2400 x g for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer 1 mL of the upper methanolic layer to an HPLC vial.
-
Evaporate to dryness under a gentle stream of nitrogen at 50°C.
-
Dissolve the residue in 0.4 mL of the HPLC mobile phase (e.g., acetonitrile/water, 38/62, v/v) for analysis.
-
Data Presentation
The following tables summarize typical performance data for zearalenone analysis using isotopic dilution methods.
Table 1: Method Performance for Zearalenone and its Derivatives in Feed (GC-MS)
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (R²) | LOD (µg/kg) | LOQ (µg/kg) |
| Zearalenone (ZEN) | 2–500 | > 0.99 | < 1.5 | < 5.0 |
| Zearalanone (ZAN) | 2–500 | > 0.99 | < 1.5 | < 5.0 |
| α-Zearalanol (α-ZAL) | 2–500 | > 0.99 | < 1.5 | < 5.0 |
| β-Zearalanol (β-ZAL) | 2–500 | > 0.99 | < 1.5 | < 5.0 |
| α-Zearalenol (α-ZEL) | 2–500 | > 0.99 | < 1.5 | < 5.0 |
| β-Zearalenol (β-ZEL) | 2–500 | > 0.99 | < 1.5 | < 5.0 |
Table 2: Recovery and Precision for Zearalenone and its Derivatives in Feed Matrices
| Matrix | Spiked Level (µg/kg) | Average Recovery (%) | RSD (%) |
| Pig Formula Feed | 50 | 89.6 - 112.3 | < 12.6 |
| Pig Concentrate Feed | 50 | 89.6 - 112.3 | < 12.6 |
| Beef Concentrate Supplement | 50 | 89.6 - 112.3 | < 12.6 |
| Chicken Premix | 50 | 89.6 - 112.3 | < 12.6 |
| Chicken Compound Feed | 50 | 89.6 - 112.3 | < 12.6 |
| Duck Compound Feed | 50 | 89.6 - 112.3 | < 12.6 |
Table 3: Method Validation Data for a Multi-Mycotoxin Method in Cereals (LC-MS/MS)
| Parameter | Zearalenone (ZEN) |
| Linearity (R²) | ≥ 0.9982 |
| Intra-day Precision (%) | 1 - 6 |
| Inter-day Precision (%) | 5 - 12 |
| Recovery (%) | 79 - 117 |
Mandatory Visualization
Caption: Experimental workflow for zearalenone analysis.
Discussion
The use of isotopic dilution is highly recommended for the accurate quantification of zearalenone, especially in complex matrices where significant matrix effects are expected. The choice of cleanup method, either immunoaffinity columns or solid-phase extraction, depends on the required selectivity and the complexity of the sample matrix. IACs offer high specificity for zearalenone and its derivatives, resulting in very clean extracts. SPE is a more general cleanup technique that can be optimized for a broader range of mycotoxins. The presented protocols provide a robust framework for developing and validating methods for zearalenone analysis in various food and feed commodities. Method validation, including the assessment of linearity, recovery, precision, and limits of detection and quantification, is essential to ensure the reliability of the results.
References
- 1. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zearalenone in maize: stability testing and matrix characterisation of a certified reference material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable isotope dilution analysis of the fusarium mycotoxin zearalenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajol.info [ajol.info]
- 5. jfda-online.com [jfda-online.com]
Application of Zearalenone-¹³C₁₈ in Complex Biological Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zearalenone (B1683625) (ZEN) is a non-steroidal estrogenic mycotoxin produced by various Fusarium species, commonly contaminating cereals and feed.[1][2] Its estrogenic activity and potential health risks to humans and animals necessitate sensitive and accurate analytical methods for its quantification in complex biological matrices.[1][2] Stable Isotope Dilution Assay (SIDA) using Zearalenone-¹³C₁₈ as an internal standard, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), has emerged as the gold standard for precise and reliable quantification.[3][4] The ¹³C₁₈-labeled ZEN shares identical chemical and physical properties with the native analyte, allowing it to effectively compensate for matrix effects and variations during sample preparation and analysis, thus ensuring high accuracy and precision.[4]
This document provides detailed application notes and protocols for the use of Zearalenone-¹³C₁₈ in the analysis of complex biological matrices.
Principle of Stable Isotope Dilution Assay (SIDA)
The core principle of SIDA lies in the addition of a known quantity of an isotopically labeled internal standard (e.g., Zearalenone-¹³C₁₈) to a sample at the earliest stage of analysis. This "spiked" sample is then subjected to extraction, cleanup, and instrumental analysis. Because the labeled standard behaves identically to the native analyte throughout the entire analytical process, any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. The final quantification is based on the ratio of the signal from the native analyte to that of the isotopically labeled internal standard. This ratiometric measurement corrects for recovery losses and matrix-induced signal suppression or enhancement, leading to highly accurate results.[4]
Quantitative Data Summary
The following tables summarize the quantitative performance of methods utilizing Zearalenone-¹³C₁₈ for the analysis of ZEN in various biological and food matrices.
Table 1: Performance of LC-MS/MS Methods for Zearalenone Analysis using Zearalenone-¹³C₁₈
| Matrix | Linearity (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL or µg/kg) | LOQ (ng/mL or µg/kg) | Recovery (%) | Reference |
| Human Serum | 0.1 - 50 | > 0.99 | 0.02 - 0.06 ng/mL | 0.1 - 0.2 ng/mL | 91.6 - 119.5 | [5] |
| Animal Feed | 2 - 500 | > 0.99 | < 1.5 µg/kg | < 5.0 µg/kg | 89.6 - 112.3 | [3][4] |
| Cereal Products | Not Specified | Not Specified | Not Specified | 4.9 µg/kg (lowest detected) | Not Specified | [2] |
Table 2: Performance of GC-MS Method for Zearalenone and its Derivatives in Feed using a ¹³C-labeled Internal Standard
| Matrix | Linearity (ng/mL) | Correlation Coefficient (r²) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Animal Feed | 2 - 500 | > 0.99 | < 1.5 | < 5.0 | 89.6 - 112.3 | [3][6] |
Experimental Protocols
Protocol 1: Analysis of Zearalenone in Human Serum by UPLC-MS/MS
This protocol is adapted from a high-throughput method for the determination of zearalenone and its metabolites.[5]
1. Materials and Reagents:
-
Zearalenone and Zearalenone-¹³C₁₈ standards
-
Human serum samples
-
Methanol (B129727), Acetonitrile (HPLC grade)
-
Formic acid
-
Phosphate (B84403) buffer (pH 6.8)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis PRiME HLB)
2. Sample Preparation:
-
Thaw serum samples at room temperature.
-
To 100 µL of serum, add a known amount of Zearalenone-¹³C₁₈ internal standard solution.
-
Add 100 µL of phosphate buffer (pH 6.8).
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with methanol.
-
The eluate is ready for UPLC-MS/MS analysis without the need for evaporation and reconstitution.[5]
3. UPLC-MS/MS Conditions:
-
Column: C18 column (e.g., Acquity UPLC BEH C18)
-
Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and methanol/acetonitrile mixture.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometry: Triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for both native ZEN and Zearalenone-¹³C₁₈.
Protocol 2: Analysis of Zearalenone and its Derivatives in Animal Feed by GC-MS
This protocol is based on a method for determining zearalenone and its derivatives in feed matrices.[3][4]
1. Materials and Reagents:
-
Zearalenone, its derivatives, and Zearalenone-¹³C₁₈ standards
-
Animal feed samples
-
Acetonitrile, Methanol, Water
-
Immunoaffinity columns (IAC) specific for zearalenone
-
Silylating derivatization reagent (e.g., BSTFA + 1% TMCS)
2. Sample Preparation:
-
Homogenize the feed sample.
-
Extract a representative portion of the sample with an acetonitrile/water mixture.
-
Centrifuge the extract and dilute the supernatant with water.
-
Add the Zearalenone-¹³C₁₈ internal standard.
-
Pass the diluted extract through an immunoaffinity column.[3]
-
Wash the IAC to remove unbound components.
-
Elute zearalenone and its derivatives with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent and perform derivatization using a silylating agent at 60°C for 15 minutes.[4]
3. GC-MS Conditions:
-
GC Column: Capillary column suitable for mycotoxin analysis (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Optimized temperature gradient for the separation of derivatized analytes.
-
Mass Spectrometry: Quadrupole mass spectrometer operating in selected ion monitoring (SIM) mode.
-
Monitored Ions: Select specific ions for the derivatized forms of ZEN, its derivatives, and the ¹³C₁₈-labeled internal standard.
Visualizations
References
- 1. Mode of action of zearalenone, an estrogenic mycotoxin [jstage.jst.go.jp]
- 2. Zearalenone, an abandoned mycoestrogen toxin, and its possible role in human infertility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Zearalenone, an Estrogenic Mycotoxin, Is an Immunotoxic Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zearalenone At Environmental Levels Can Promote ER+ Breast Cancer | Food for Breast Cancer [foodforbreastcancer.com]
- 6. Zearalenone and Its Metabolites—General Overview, Occurrence, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Immunoaffinity Column Cleanup with Zearalenone-¹³C₁₈ for Feed Analysis
Introduction
Zearalenone (B1683625) (ZEN) is a non-steroidal estrogenic mycotoxin produced by various Fusarium species, commonly contaminating cereal grains and animal feed.[1][2] Its presence in animal feed poses a significant threat to livestock health and productivity due to its estrogenic effects.[2] Accurate and reliable quantification of ZEN in complex feed matrices is crucial for ensuring feed safety and animal welfare. Immunoaffinity column (IAC) cleanup is a highly specific and efficient sample preparation technique that utilizes monoclonal antibodies to isolate ZEN from complex sample extracts.[3][4] This method significantly reduces matrix interference, leading to improved analytical sensitivity and accuracy. The use of a stable isotope-labeled internal standard, such as Zearalenone-¹³C₁₈, is recommended to compensate for analyte loss during sample preparation and to correct for matrix effects in chromatographic analysis, particularly when using mass spectrometry-based detection methods.
This application note provides a detailed protocol for the determination of zearalenone in animal feed using immunoaffinity column cleanup with Zearalenone-¹³C₁₈ as an internal standard, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the performance characteristics of the immunoaffinity column cleanup method for zearalenone analysis in various feed matrices.
Table 1: Recovery of Zearalenone in Spiked Feed Samples
| Feed Matrix | Spiking Level (µg/kg) | Recovery Rate (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Swine Feed | 2.0 | 82.5 - 106.4 | <3.8 | |
| Swine Feed | 20.0 | 82.5 - 106.4 | <3.8 | |
| Swine Feed | 100 | 74 | 9.5 | |
| Swine Feed | 150 | 74 | 5.7 | |
| Dairy Feed | Not Specified | 89 - 116 | 6.67 - 12.1 | |
| Poultry Feed | Not Specified | 82 - 97 | 1.4 - 4.1 | |
| Corn | Not Specified | 89 - 116 | 6.67 - 12.1 | |
| Wheat | 100 | 89 - 116 | 6.67 - 12.1 | |
| Barley | Not Specified | 89 - 116 | 6.67 - 12.1 | |
| Compound Feed | Not Specified | 89.6 - 112.3 | <12.6 |
Table 2: Method Detection and Quantification Limits
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | 0.3 - 1.1 µg/kg | 1.0 - 2.2 µg/kg | |
| GC-MS | < 1.5 µg/kg | < 5.0 µg/kg | |
| HPLC-FLD | 10 ng/g (10 µg/kg) | Not Specified | |
| LC-MS/MS | 0.075 - 1.5 µg/kg | 0.5 - 5 µg/kg |
Experimental Protocol
This protocol details the procedure for the extraction and immunoaffinity column cleanup of zearalenone from animal feed samples.
Materials and Reagents
-
Zearalenone standard
-
Zearalenone-¹³C₁₈ internal standard solution
-
Immunoaffinity columns specific for zearalenone
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Water, deionized
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sodium chloride (NaCl)
-
Blender or homogenizer
-
Filter paper
-
Syringes and syringe filters (0.45 µm)
-
Nitrogen evaporator
-
LC-MS/MS system
Sample Preparation and Extraction
-
Homogenization: Grind a representative portion of the feed sample to a fine powder.
-
Weighing: Accurately weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of Zearalenone-¹³C₁₈ internal standard solution to the sample.
-
Extraction: Add 20 mL of acetonitrile/water (80:20, v/v) to the sample.
-
Homogenization: Vortex or blend the mixture for 3 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filtration: Collect the supernatant and filter it through filter paper.
Immunoaffinity Column Cleanup
Caption: Experimental workflow for Zearalenone analysis.
-
Column Equilibration: Allow the immunoaffinity column to reach room temperature. Pass 2 mL of PBS through the column to equilibrate.
-
Sample Loading: Dilute the filtered extract with PBS (e.g., 1 part extract to 4 parts PBS) to reduce the acetonitrile concentration to below 20%. Pass the diluted extract through the immunoaffinity column at a flow rate of 1-2 mL/min.
-
Washing: Wash the column with 10 mL of PBS or water to remove unbound matrix components.
-
Elution: Elute the bound zearalenone by passing 1.5 - 2 mL of methanol through the column. Collect the eluate in a clean vial.
Final Sample Preparation and Analysis
-
Evaporation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitution: Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system for quantification.
Signaling Pathway and Logical Relationships
The analytical process relies on the specific binding interaction between the zearalenone molecule and the antibodies immobilized on the immunoaffinity column.
Caption: Immunoaffinity cleanup logical relationship.
Conclusion
The use of immunoaffinity column cleanup provides a robust and selective method for the extraction and purification of zearalenone from complex animal feed matrices. The incorporation of Zearalenone-¹³C₁₈ as an internal standard ensures high accuracy and precision in quantification, especially when coupled with LC-MS/MS analysis. This protocol offers a reliable and efficient approach for routine monitoring of zearalenone contamination in feed, contributing to improved animal health and food safety.
References
- 1. Determination of zearalenone in cereal grains, animal feed, and feed ingredients using immunoaffinity column chromatography and liquid chromatography: interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotope dilution analysis of the fusarium mycotoxin zearalenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aokin.de [aokin.de]
- 4. Development and Application of an Immunoaffinity Column Enzyme Immunoassay for Mycotoxin Zearalenone in Complicated Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Multi-Mycotoxin Analysis in Cereal Matrices Using Stable Isotope Dilution and LC-MS/MS
Introduction
Mycotoxins, secondary metabolites produced by various fungi, are common contaminants in agricultural commodities, particularly cereals.[1] Their presence in the food and feed chain poses a significant health risk to humans and animals due to their toxic properties, including carcinogenicity, immunotoxicity, and endocrine disruption.[1][2] Zearalenone (B1683625) (ZEN), a nonsteroidal estrogenic mycotoxin produced by Fusarium species, is of particular concern due to its potential to disrupt endocrine functions.[2][3]
Regulatory bodies worldwide have established maximum permissible levels for various mycotoxins in different food and feed products to safeguard consumer health. Consequently, there is a growing demand for sensitive, accurate, and high-throughput analytical methods for the simultaneous determination of multiple mycotoxins. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for mycotoxin analysis due to its high selectivity, sensitivity, and ability to analyze multiple compounds in a single run.
To overcome matrix effects and ensure accurate quantification, stable isotope dilution analysis (SIDA) using 13C-labeled internal standards is the gold standard. This application note provides a detailed protocol for the simultaneous analysis of multiple mycotoxins, including zearalenone, in cereal matrices using a ¹³C internal standard-based LC-MS/MS method.
Experimental Workflow
The overall experimental workflow for the multi-mycotoxin analysis is depicted in the diagram below.
References
Application of Zearalenone-¹³C₁₈ in Food Safety and Quality Control: A Comprehensive Guide
Introduction
Zearalenone (B1683625) (ZEN) is a mycotoxin produced by fungi of the Fusarium genus, which commonly contaminate cereal crops such as corn, wheat, and barley worldwide.[1][2] This mycotoxin exhibits estrogenic effects and poses potential health risks to both humans and animals, leading to reproductive disorders and other health issues.[2] Regulatory bodies globally have established maximum permissible levels for ZEN in food and feed to safeguard consumer health. Accurate and reliable analytical methods are therefore crucial for the monitoring of ZEN contamination. The use of isotopically labeled internal standards, such as Zearalenone-¹³C₁₈, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), represents the gold standard for the precise quantification of Zearalenone. This stable isotope dilution assay (SIDA) effectively compensates for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and reliability of results.[3][4]
Applications of Zearalenone-¹³C₁₈
Zearalenone-¹³C₁₈ serves as an internal standard for the quantitative analysis of Zearalenone in a wide range of food and feed matrices, including:
-
Cereals and grains (corn, wheat, oats, barley, rice)
-
Cereal-based products (flour, bread, breakfast cereals)
-
Animal feed
-
Soybeans
-
Botanical dietary supplements
-
Beer
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Biological samples (urine, serum) for exposure biomonitoring
Quantitative Data Summary
The following tables summarize the performance characteristics of analytical methods employing Zearalenone-¹³C₁₈ for the determination of Zearalenone in various matrices.
Table 1: Method Performance for Zearalenone Analysis using Zearalenone-¹³C₁₈ Internal Standard
| Matrix | Sample Preparation | Analytical Method | Linearity Range (ng/mL) | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| Corn | QuEChERS | UHPLC-MS/MS | 0.3 - 150 | < 5.0 | 80 - 120 | < 15 |
| Wheat | QuEChERS | LC-MS/MS | 0.3 - 150 | < 5.0 | 80 - 120 | < 15 |
| Animal Feed | Immunoaffinity Column | GC-MS | 2 - 500 | < 5.0 | 89.6 - 112.3 | < 12.6 |
| Oat Flour | QuEChERS | HPLC-MS/MS | Not Specified | Not Specified | Not Specified | Not Specified |
| Soybeans | Immunoaffinity Column | LC-Fluorescence | Not Specified | < 10 | 81 - 84 | 4.6 - 6.2 |
| Grains | Immunoaffinity Column | LC-Fluorescence | Not Specified | < 10 | 81 - 84 | 4.6 - 6.2 |
LOQ: Limit of Quantification; RSD: Relative Standard Deviation.
Experimental Protocols
Protocol 1: Determination of Zearalenone in Cereals using QuEChERS and LC-MS/MS
This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for mycotoxin analysis.
1. Materials and Reagents
-
Zearalenone standard solution
-
Zearalenone-¹³C₁₈ internal standard solution
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Acetonitrile (B52724) (ACN), HPLC grade
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Water, ultrapure
-
Formic acid
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Ammonium (B1175870) formate
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Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
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Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL polypropylene (B1209903) centrifuge tubes
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15 mL dispersive SPE (d-SPE) tubes
2. Sample Preparation
-
Weigh 5 g of homogenized and ground cereal sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex briefly. Let it stand for 15 minutes to hydrate (B1144303) the sample.
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Add a known amount of Zearalenone-¹³C₁₈ internal standard solution.
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Add 10 mL of acetonitrile containing 1% formic acid.
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Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer 1 mL of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute Zearalenone.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode. Monitor at least two transitions for both Zearalenone and Zearalenone-¹³C₁₈ for confirmation and quantification.
Protocol 2: Determination of Zearalenone in Animal Feed using Immunoaffinity Column (IAC) Cleanup and LC-MS/MS
This protocol utilizes the high specificity of immunoaffinity columns for sample cleanup.
1. Materials and Reagents
-
Zearalenone standard solution
-
Zearalenone-¹³C₁₈ internal standard solution
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Methanol (MeOH), HPLC grade
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Acetonitrile (ACN), HPLC grade
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Phosphate-buffered saline (PBS), pH 7.4
-
Zearalenone-specific immunoaffinity columns
-
Glass microfiber filters
2. Sample Preparation
-
Weigh 25 g of the ground feed sample into a blender jar.
-
Add a known amount of Zearalenone-¹³C₁₈ internal standard solution.
-
Add 100 mL of acetonitrile/water (80:20, v/v) extraction solvent.
-
Blend at high speed for 3 minutes.
-
Filter the extract through a fluted filter paper.
3. Immunoaffinity Column Cleanup
-
Dilute a portion of the filtered extract with PBS.
-
Pass the diluted extract through the Zearalenone immunoaffinity column at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Wash the column with PBS to remove matrix interferences.
-
Elute the bound Zearalenone and Zearalenone-¹³C₁₈ from the column with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Follow the LC-MS/MS parameters as described in Protocol 1.
Visualizations
Caption: Experimental workflow for Zearalenone analysis.
Caption: Simplified metabolic pathway of Zearalenone.
References
- 1. Detection and quantification of zearalenone and its modified forms in enzymatically treated oat and wheat flour - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pragolab.cz [pragolab.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Zearalenone Analysis Utilizing Zearalenone-¹³C₁₈ for Matrix Effect Compensation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals employing Zearalenone-¹³C₁₈ as an internal standard to overcome matrix effects in zearalenone (B1683625) (ZEN) analysis by LC-MS/MS.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of zearalenone using an isotope-labeled internal standard.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery (<70%) | 1. Inefficient Extraction: The chosen solvent may not be optimal for the sample matrix. 2. Analyte Degradation: pH or temperature instability during sample preparation. 3. Improper Internal Standard Spiking: Internal standard added after the extraction step. 4. Suboptimal SPE/IAC Cleanup: Incorrect conditioning, washing, or elution steps. | 1. Optimize Extraction Solvent: Test different solvent systems, such as acetonitrile/water or methanol/water mixtures, with varying ratios and additives like formic or acetic acid.[1][2] 2. Control Sample Environment: Ensure pH and temperature are maintained within the validated range throughout the sample preparation process. 3. Spike Early: Add Zearalenone-¹³C₁₈ internal standard to the sample before the extraction step to account for losses during the entire procedure.[3] 4. Review Cleanup Protocol: Ensure proper conditioning of the SPE or immunoaffinity column (IAC), use of appropriate wash solutions to remove interferences without eluting the analyte, and complete elution with the recommended solvent. |
| High Matrix Effect (>20% signal suppression or enhancement) | 1. Complex Matrix: High levels of co-eluting endogenous components in the sample extract.[4][5] 2. Insufficient Sample Cleanup: The sample preparation method does not adequately remove interfering compounds. 3. Inappropriate Chromatographic Separation: Co-elution of matrix components with the analyte. | 1. Dilute the Sample Extract: Diluting the final extract can reduce the concentration of interfering matrix components.[4][5] Note that this may impact the limit of quantification (LOQ). 2. Enhance Cleanup: Incorporate additional cleanup steps like solid-phase extraction (SPE) or immunoaffinity columns (IAC) to specifically target and remove interferences.[3][6] 3. Optimize LC Method: Adjust the mobile phase gradient, column chemistry, or flow rate to improve the separation of zearalenone from matrix interferences. |
| Poor Peak Shape (e.g., fronting, tailing, or splitting) | 1. Column Overload: Injecting too high a concentration of the analyte or matrix components. 2. Column Contamination: Buildup of matrix components on the analytical column. 3. Incompatible Injection Solvent: The solvent used to dissolve the final extract is too strong compared to the initial mobile phase. | 1. Dilute Sample: Reduce the concentration of the injected sample. 2. Implement Column Washing: Use a robust column washing procedure between injections to remove strongly retained matrix components. 3. Match Injection Solvent: Reconstitute the final extract in a solvent that is similar in composition and strength to the initial mobile phase.[2] |
| Inconsistent Results (High %RSD) | 1. Inhomogeneous Sample: The mycotoxin is not evenly distributed throughout the sample. 2. Variable Extraction Efficiency: Inconsistent sample preparation between replicates. 3. Instrument Instability: Fluctuations in the LC-MS/MS system. | 1. Homogenize Sample Thoroughly: Ensure the sample is finely ground and well-mixed before taking a subsample for extraction. 2. Standardize Procedures: Follow the sample preparation protocol precisely for all samples and standards. The use of an internal standard like Zearalenone-¹³C₁₈ should help compensate for some variability.[3] 3. Perform System Suitability Tests: Regularly check the performance of the LC-MS/MS system with standard solutions to ensure consistent performance. |
Frequently Asked Questions (FAQs)
Q1: Why is a ¹³C-labeled internal standard like Zearalenone-¹³C₁₈ preferred over other types of internal standards?
A1: Zearalenone-¹³C₁₈ is considered the gold standard for quantitative mycotoxin analysis.[7][8] Because it has the same chemical structure and physicochemical properties as the native zearalenone, it co-elutes and experiences the same effects during extraction, cleanup, and ionization in the mass spectrometer.[3] This allows it to accurately compensate for matrix effects and variations in sample preparation, leading to more accurate and precise quantification.[3][9]
Q2: Can I use Zearalenone-¹³C₁₈ to quantify zearalenone metabolites?
A2: While Zearalenone-¹³C₁₈ is ideal for quantifying zearalenone, its effectiveness for metabolites like α-zearalenol and β-zearalenol may vary.[10] Although structurally similar, metabolites may have different extraction efficiencies and ionization responses. For the highest accuracy, it is recommended to use the corresponding isotope-labeled internal standard for each metabolite if available. If not, a thorough validation is necessary to demonstrate that Zearalenone-¹³C₁₈ can adequately compensate for the metabolites.
Q3: How is the matrix effect calculated?
A3: The matrix effect (ME) is typically calculated by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a pure solvent standard at the same concentration. The formula is:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value of 100% indicates no matrix effect, a value < 100% indicates signal suppression, and a value > 100% indicates signal enhancement.
Q4: What are the typical recovery rates I should expect when using Zearalenone-¹³C₁₈?
A4: With the use of Zearalenone-¹³C₁₈ and a validated method, apparent recovery rates are often within the range of 80-120%, with a relative standard deviation (RSD) of less than 15%.[11] For example, a study on various feed matrices reported average spike recoveries between 89.6% and 112.3% with RSDs less than 12.6%.[3] Another study on cereal flours showed that with internal standard correction, the apparent recovery was within a narrow range of 95–105%.[12]
Experimental Protocols and Data
Example Experimental Protocol: Zearalenone in Corn Meal
This protocol is a general example and should be validated for your specific matrix and instrumentation.
-
Sample Homogenization: Grind a representative portion of the corn meal sample to a fine powder.
-
Extraction:
-
Cleanup (Immunoaffinity Column - IAC):
-
Dilute 2 mL of the supernatant with 28 mL of PBS (pH 7.0).[3]
-
Pass the diluted extract through an immunoaffinity column specific for zearalenone.
-
Wash the column with PBS to remove interfering substances.
-
Elute zearalenone and the internal standard with methanol.
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent.[2]
-
Inject into the LC-MS/MS system.
-
Quantitative Data Summary
The following table summarizes performance data from various studies for zearalenone analysis.
| Matrix | Extraction/Cleanup Method | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Feed | IAC Cleanup, GC-MS | < 1.5 | < 5.0 | 89.6 - 112.3 | [3] |
| Soil | LC-MS/MS | - | 0.5 | > 82 | [13] |
| Corn | Ultrasonic Extraction | 0.3 (ng/g) | 1.0 (ng/g) | 83.5 - 94.9 | [1] |
| Cereals | Acetonitrile/Water Extraction | 5-13 (ng/g) | 10-26 (ng/g) | - | [2] |
Visualizations
Caption: Workflow for Zearalenone Analysis using an Internal Standard.
Caption: How Zearalenone-¹³C₁₈ corrects for matrix effects.
References
- 1. Advancements in Sample Preparation Methods for the Chromatographic and Mass Spectrometric Determination of Zearalenone and Its Metabolites in Food: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method for the simultaneous determination of deoxynivalenol, zearalenone, T-2-toxin and some masked metabolites in different cereals and cereal-derived food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. U-[13C18]-Zearalenone | LIBIOS [libios.fr]
- 8. researchgate.net [researchgate.net]
- 9. Avoid Mycotoxin Quantitation Errors When Using Stable Isotope Dilution Assay (SIDA) [restek.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. waters.com [waters.com]
- 13. Development of a LC-MS/MS Method for the Simultaneous Determination of the Mycotoxins Deoxynivalenol (DON) and Zearalenone (ZEA) in Soil Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Signal Suppression of Zearalenone-13C18 in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve signal suppression issues encountered during the LC-MS analysis of Zearalenone-13C18.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of signal suppression for this compound in LC-MS analysis?
Signal suppression of this compound in LC-MS, particularly when using electrospray ionization (ESI), is a common challenge primarily caused by matrix effects.[1][2][3] Co-eluting endogenous compounds from the sample matrix, such as salts, lipids, and carbohydrates, can interfere with the ionization of the target analyte in the MS source, leading to a decreased signal intensity.[3][4] Other contributing factors can include suboptimal mobile phase composition, incorrect ion source settings, and contamination within the LC-MS system.
Q2: My this compound internal standard signal is low and inconsistent. How can I troubleshoot this?
A low and inconsistent signal for your this compound internal standard is a strong indicator of significant matrix effects or issues with your analytical method. Here’s a step-by-step troubleshooting guide:
-
Evaluate Sample Preparation: The complexity of the sample matrix is a primary source of interference. Consider enhancing your sample clean-up procedure. Techniques like Solid-Phase Extraction (SPE) or Immunoaffinity Chromatography (IAC) are highly effective at removing interfering matrix components. For less complex matrices, a "dilute and shoot" approach might be sufficient.
-
Optimize Chromatographic Conditions: Ensure that this compound is chromatographically separated from the bulk of the matrix components. Adjusting the mobile phase gradient or using a different stationary phase can improve separation and reduce co-elution.
-
Check Mass Spectrometer Parameters: Verify that the MS settings, including ionization polarity, capillary voltage, and gas flows, are optimized for Zearalenone. Zearalenone is often analyzed in negative ion mode.
-
Investigate Potential Contamination: Carryover from previous injections or a contaminated ion source can lead to signal suppression. Implement rigorous washing steps between samples and perform regular maintenance of the ion source.
Q3: Can the choice of mobile phase affect the signal intensity of this compound?
Yes, the mobile phase composition significantly impacts the ionization efficiency of this compound. The addition of modifiers can enhance signal intensity. For Zearalenone analysis, using a mobile phase containing methanol (B129727) and water with additives like ammonium (B1175870) acetate (B1210297) or formic acid is common. Optimization of the type and concentration of these additives is crucial. For instance, one study found that a mobile phase of methanol-water with 5 mmol L-1 ammonium acetate provided the highest sensitivity for Zearalenone. It is important to empirically determine the optimal mobile phase for your specific application.
Q4: How effective are different sample preparation techniques in reducing signal suppression for Zearalenone?
The effectiveness of a sample preparation technique depends on the complexity of the matrix. Here is a comparison of common methods:
| Sample Preparation Technique | Effectiveness in Reducing Matrix Effects | Key Advantages | Key Disadvantages |
| Dilute and Shoot | Low to Moderate | Fast and simple. | Only suitable for less complex matrices and when high sensitivity is not required. |
| Solid-Phase Extraction (SPE) | Moderate to High | Good for removing a broad range of interferences. | Can be more time-consuming and requires method development. |
| Immunoaffinity Chromatography (IAC) | Very High | Highly specific for mycotoxins, resulting in very clean extracts. | Can be more expensive and specific to a class of compounds. |
| QuEChERS | Moderate to High | Fast, easy, and uses minimal solvent. | May require optimization for specific matrix-analyte combinations. |
Q5: I am still observing signal suppression even with an isotopically labeled internal standard. What could be the reason?
While this compound is the ideal internal standard to compensate for matrix effects due to its identical chemical and physical properties to the native analyte, significant signal suppression can still be problematic. If the suppression is so severe that the internal standard signal is pushed below a reliable detection limit, accurate quantification is compromised. In such cases, the focus should be on reducing the source of the suppression through more rigorous sample clean-up or chromatographic optimization. Additionally, ensure that the internal standard and the native analyte are co-eluting, as different retention times can lead to them being affected by different matrix components, resulting in poor compensation.
Troubleshooting Workflows
General Troubleshooting Workflow for Signal Suppression
References
Technical Support Center: Optimizing Zearalenone Analysis with ¹³C Internal Standard using GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the gas chromatography-mass spectrometry (GC-MS) analysis of zearalenone (B1683625) (ZEN) and its ¹³C-labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of zearalenone?
A1: Zearalenone and its metabolites are non-volatile compounds. Derivatization is a crucial step to increase their volatility, making them suitable for analysis by gas chromatography. The process involves chemically modifying the analyte to a less polar and more thermally stable form. Silylation is the most common derivatization technique for zearalenone, where active hydrogen atoms are replaced with a trimethylsilyl (B98337) (TMS) group.[1]
Q2: Which silylating agent is best for zearalenone derivatization?
A2: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly effective and commonly used silylating agent for zearalenone and its derivatives. It is often used with a catalyst, such as 1% trimethylchlorosilane (TMCS), to enhance the reaction rate.[2] While other reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and N-(trimethylsilyl)imidazole (TSIM) can also be used, BSTFA is frequently reported to provide excellent reaction yields.[3]
Q3: What is the purpose of using a ¹³C-labeled internal standard like ¹³C₁₈-Zearalenone?
A3: A ¹³C-labeled internal standard is essential for accurate quantification in complex matrices. It helps to correct for matrix effects, which can cause ion suppression or enhancement, leading to inaccurate results.[3][2] Since the ¹³C internal standard has a similar chemical structure and chromatographic behavior to the native analyte, it accounts for variations in sample preparation, derivatization efficiency, and instrument response.[3][4]
Q4: What are the typical instrument parameters for zearalenone analysis by GC-MS?
A4: While specific parameters should be optimized for your instrument, a typical analysis would involve a GC system coupled with a mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity. The table below summarizes commonly reported parameters.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no peak response for zearalenone and/or its ¹³C standard. | Incomplete derivatization. | - Ensure the sample extract is completely dry before adding the derivatizing reagent, as BSTFA is moisture-sensitive.[1]- Optimize derivatization temperature and time. A common starting point is 60°C for 15-30 minutes.[3]- Use a sufficient excess of the silylating reagent (e.g., at least a 2:1 molar ratio of BSTFA to the analyte).[1] |
| Degradation of the analyte or its derivative. | - Avoid excessive heating during derivatization.[1]- Use a glass injection port liner to prevent interactions with stainless steel surfaces.[1] | |
| Issues with the GC-MS system. | - Check for leaks in the GC system.[5]- Clean the ion source and detector of the mass spectrometer.- Ensure proper column installation.[5] | |
| Poor peak shape (e.g., tailing, fronting, or split peaks). | Active sites in the GC system. | - Deactivate the injector liner and column by silylating them or using a pre-deactivated liner.- Clip a small portion of the front of the column to remove any active sites.[5] |
| Inappropriate injection technique or solvent. | - Use a rapid and smooth injection technique.[5]- Ensure the injection solvent is compatible with the GC column's stationary phase.[5] | |
| Co-eluting matrix interferences. | - Improve sample cleanup procedures, for example, by using immunoaffinity columns (IAC) for purification.[3][2] | |
| High background noise or interfering peaks. | Contamination from reagents or glassware. | - Use high-purity solvents and reagents.- Thoroughly clean all glassware and dry it completely before use. |
| Carryover from previous injections. | - Run a solvent blank after a high-concentration sample to check for carryover.- Clean the syringe and injector port as needed. | |
| Column bleed. | - Condition the GC column according to the manufacturer's instructions. | |
| Inconsistent or non-reproducible results. | Variability in derivatization efficiency. | - Precisely control the derivatization temperature and time for all samples and standards.- Ensure consistent and accurate pipetting of all reagents. |
| Matrix effects. | - Confirm that the ¹³C internal standard is being used correctly to compensate for matrix variability.[3] | |
| Instrument instability. | - Allow the GC-MS system to stabilize before starting the analytical sequence.- Monitor system performance with regular injections of a quality control standard. |
Experimental Protocols & Data
Optimized Derivatization Protocol
This protocol is a general guideline and may require optimization for specific matrices and instrumentation.
-
Sample Preparation: Evaporate a known volume of the sample extract to complete dryness under a gentle stream of nitrogen at approximately 50°C.
-
Reagent Addition: Add 50 µL of a silylating agent mixture, such as BSTFA + 1% TMCS, to the dried extract.
-
Internal Standard Spiking: Add a known amount of ¹³C₁₈-Zearalenone internal standard solution.
-
Reaction: Tightly cap the vial and heat at 60°C for 15-30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
Quantitative Data Summary
The following tables summarize typical quantitative parameters reported in the literature for the GC-MS analysis of zearalenone.
Table 1: Derivatization Conditions
| Parameter | Optimized Value | Reference |
| Derivatizing Agent | BSTFA + 1% TMCS | [3][2] |
| Temperature | 60 °C | [3] |
| Time | 15 min | [3] |
Table 2: Method Performance Characteristics
| Parameter | Typical Range | Reference(s) |
| Linearity Range | 2 - 500 ng/mL | [3][2][4] |
| Limit of Detection (LOD) | 0.40 - 1.5 µg/kg | [3][2] |
| Limit of Quantification (LOQ) | 1.33 - 5.0 µg/kg | [3][2] |
| Average Recovery | 89.6% - 112.3% | [3][4] |
| Relative Standard Deviation (RSD) | < 12.6% | [3][4] |
Visualizations
Experimental Workflow
Caption: Workflow for Zearalenone Derivatization and GC-MS Analysis.
Troubleshooting Logic
Caption: Troubleshooting Logic for Zearalenone GC-MS Analysis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography-Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Zearalenone-¹³C₁₈ Stability and Proper Storage
This technical support center provides guidance on the stability and proper storage conditions for Zearalenone-¹³C₁₈, a critical internal standard for accurate mycotoxin analysis. Researchers, scientists, and drug development professionals will find troubleshooting advice and frequently asked questions to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Zearalenone-¹³C₁₈ stock solutions?
A1: For long-term stability, Zearalenone-¹³C₁₈ stock solutions, typically in acetonitrile (B52724), should be stored at -20°C or lower in a tightly sealed, light-protected vial.[1][2][3] Storing at -20°C can ensure stability for at least two years.[1] Some suppliers also provide shorter-term storage recommendations of -80°C for up to 6 months or -20°C for 1 month for their specific formulations. Always refer to the manufacturer's certificate of analysis for specific storage instructions.
Q2: How stable is Zearalenone-¹³C₁₈ in different solvents?
A2: Zearalenone-¹³C₁₈, like its unlabeled counterpart, exhibits good stability in common organic solvents used for analytical standards, such as acetonitrile and methanol.[4] Studies have shown that Zearalenone in acetonitrile is stable for at least 14 months when stored at -18°C. While specific data for a wide range of solvents for the ¹³C₁₈-labeled version is limited, its chemical stability is expected to be identical to the native compound. Aqueous solutions of Zearalenone are sparingly soluble and not recommended for storage for more than one day.
Q3: Can I store Zearalenone-¹³C₁₈ at room temperature or 4°C?
A3: It is not recommended to store Zearalenone-¹³C₁₈ solutions at room temperature or 4°C for extended periods. While short-term exposure to room temperature during experimental procedures is generally acceptable, long-term storage at these temperatures can lead to degradation. For multi-analyte solutions in water/methanol, stability has been demonstrated for at least 75 hours at 23°C when protected from light. However, for optimal stability of stock solutions, frozen storage is essential.
Q4: Is Zearalenone-¹³C₁₈ sensitive to light?
A4: Yes, exposure to light should be minimized. It is best practice to store Zearalenone-¹³C₁₈ solutions in amber vials or wrapped in aluminum foil to protect them from light, especially during long-term storage and when not in use.
Q5: What are the potential degradation products of Zearalenone-¹³C₁₈?
A5: The degradation pathways of Zearalenone-¹³C₁₈ are expected to be the same as for unlabeled Zearalenone. Degradation can occur through hydrolysis of the lactone ring, and microbial or enzymatic actions can lead to metabolites such as α-zearalenol-¹³C₁₈ and β-zearalenol-¹³C₁₈. Under certain biological conditions, degradation can result in products like 1-(3,5-dihydroxyphenyl)-6′-hydroxy-1′-undecen-10′-one or sulfated conjugates.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or poor analytical results (e.g., peak area variation, poor recovery) | Degradation of the internal standard due to improper storage. | Verify storage conditions (temperature, light protection). Prepare a fresh working solution from the stock. If the issue persists, use a new vial of the standard. |
| Inaccurate concentration of the working solution. | Recalibrate pipettes and other volumetric equipment. Prepare a new dilution series from the stock solution. | |
| Matrix effects in the sample. | Ensure proper sample clean-up procedures are followed. The use of a ¹³C-labeled internal standard like Zearalenone-¹³C₁₈ is designed to compensate for matrix effects, but extreme matrix complexity may still interfere. | |
| Unexpected peaks in the chromatogram | Presence of degradation products. | Review storage and handling procedures. Analyze the standard solution alone to confirm the presence of additional peaks. If degradation is suspected, a new standard should be used. |
| Contamination of the solvent or analytical system. | Run a solvent blank to check for system contamination. Use fresh, high-purity solvents for preparing standards and mobile phases. | |
| Loss of signal intensity over time | Adsorption of the analyte to the storage container or instrument components. | Use silanized glass vials for storage to minimize adsorption. Ensure the analytical system is properly passivated. |
| Gradual degradation of the standard. | Monitor the stability of the standard solution over time by comparing with a freshly prepared standard or a certified reference material. |
Stability Data Summary
The following table summarizes the stability of Zearalenone and its related compounds under various storage conditions. As Zearalenone-¹³C₁₈ is chemically identical to Zearalenone, this data serves as a strong indicator of its stability.
| Compound | Solvent | Concentration | Storage Temperature | Duration | Stability Outcome | Reference |
| Zearalenone | Acetonitrile | Not specified | -18°C | 14 months | Stable (absorbance variation ≤ 1.4%) | |
| Zearalenone | Acetonitrile | Not specified | -40°C | 7 months | Stable (no significant change) | |
| α-Zearalenol | Acetonitrile | Not specified | -18°C | 14 months | Gradual degradation observed | |
| β-Zearalenol | Acetonitrile | Not specified | -18°C | 14 months | Gradual degradation observed | |
| Zearalenone | Aqueous Buffer (pH 4, 7, 10) | Not specified | 100°C | ~80 minutes | No significant loss | |
| Zearalenone | Aqueous Buffer (pH 4, 7, 10) | Not specified | 150°C | Not specified | Moderate degradation |
Experimental Protocols
Protocol for Assessing the Stability of Zearalenone-¹³C₁₈ Stock Solutions
This protocol outlines a general procedure for monitoring the stability of a Zearalenone-¹³C₁₈ stock solution over time using UV-Vis spectrophotometry, a method adapted from studies on mycotoxin standard stability.
Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting issues related to the use of Zearalenone-¹³C₁₈ internal standard in analytical experiments.
References
Technical Support Center: Mycotoxin Quantification Using Internal Standards
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of internal standards in mycotoxin quantification. It is designed for researchers, scientists, and drug development professionals to help navigate common challenges and ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using an internal standard in mycotoxin analysis?
A1: The primary purpose of an internal standard (IS) is to improve the accuracy and precision of quantitative analysis.[1] It is added to the sample before extraction and analysis to compensate for analyte losses during sample preparation and to correct for matrix effects that can occur during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]
Q2: What are matrix effects and why are they a significant problem in mycotoxin analysis?
A2: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[4][5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in the underestimation or overestimation of the mycotoxin concentration.[3] Matrix effects are a major concern in complex food and feed matrices and can significantly compromise the accuracy of quantitative results.[6]
Q3: What type of internal standard is most effective for mycotoxin analysis?
A3: Stable isotope-labeled internal standards, particularly fully 13C-labeled analogues of the target mycotoxins, are considered the gold standard.[3][4] These standards have the same physicochemical properties and chromatographic behavior as the native mycotoxin, ensuring they are affected by matrix effects and sample preparation losses in the same way.[2][4] This allows for the most accurate correction and quantification.
Q4: Can I use one internal standard for multiple mycotoxins?
A4: It is strongly recommended to use a specific isotopically labeled internal standard for each mycotoxin being quantified.[7] Using a single internal standard for a group of analytes, even if they have similar retention times, can lead to significant quantification errors.[7] This is because different mycotoxins can be affected differently by matrix effects and can have varying recoveries during sample preparation.
Q5: When should the internal standard be added to the sample?
A5: The internal standard should be added to the sample at the earliest possible stage of the sample preparation process, ideally before extraction.[2] This ensures that the internal standard experiences the same potential losses as the target analyte throughout the entire workflow, from extraction and cleanup to the final analytical measurement.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or inconsistent recovery of the internal standard | 1. Inefficient extraction: The chosen extraction solvent may not be optimal for the specific mycotoxin and matrix. 2. Loss during cleanup: The internal standard may be partially lost during solid-phase extraction (SPE) or immunoaffinity column (IAC) cleanup steps. 3. Degradation: The internal standard may be unstable under the extraction or storage conditions. | 1. Optimize extraction solvent: Experiment with different solvent mixtures (e.g., acetonitrile (B52724)/water, methanol (B129727)/water) and additives (e.g., formic acid, acetic acid) to improve extraction efficiency.[8] 2. Evaluate cleanup step: Analyze the eluate and wash fractions from the cleanup step to determine where the loss is occurring. Adjust the protocol or consider a different cleanup method if necessary. 3. Check stability: Ensure that the internal standard is stored correctly and is stable in the solvents and at the temperatures used throughout the procedure. |
| Poor reproducibility of results | 1. Inconsistent addition of internal standard: Inaccurate or variable amounts of the internal standard are being added to the samples. 2. Heterogeneous sample: The mycotoxin contamination in the sample is not evenly distributed.[8] 3. Variable matrix effects: The composition of the sample matrix varies between samples, leading to inconsistent ion suppression or enhancement. | 1. Use calibrated pipettes: Ensure that the pipettes used to add the internal standard are properly calibrated and that the same volume is added to every sample. 2. Homogenize samples thoroughly: Grind and mix samples extensively to ensure a representative subsample is taken for analysis. 3. Use isotopically labeled internal standards: These standards are the most effective way to compensate for variable matrix effects.[3] If unavailable, consider matrix-matched calibration.[4] |
| Discrepancy between results obtained with and without an internal standard | 1. Significant matrix effects: The sample matrix is causing substantial ion suppression or enhancement, which is being corrected by the internal standard. 2. Analyte loss during sample preparation: The internal standard is accounting for losses that would otherwise lead to an underestimation of the mycotoxin concentration. | 1. This is the expected outcome: The discrepancy highlights the importance of using an internal standard to obtain accurate results. The results obtained with the internal standard are more reliable.[9] 2. Trust the internal standard corrected data: The purpose of the internal standard is to correct for these very issues. |
| Internal standard signal is too low or absent | 1. Incorrect concentration: The concentration of the internal standard spiking solution may be too low. 2. Instrumental issues: The mass spectrometer may not be properly tuned for the internal standard's mass transitions. 3. Co-elution with a highly suppressing matrix component: A component in the matrix is severely suppressing the ionization of the internal standard. | 1. Verify concentration: Check the concentration of the internal standard stock and working solutions. 2. Optimize MS parameters: Infuse the internal standard directly into the mass spectrometer to optimize the precursor and product ion selection and collision energy. 3. Improve cleanup: Employ a more effective sample cleanup method to remove the interfering matrix components. Consider using immunoaffinity columns for highly complex matrices.[8] |
Quantitative Data Summary
The use of stable isotope-labeled internal standards significantly improves the accuracy of mycotoxin quantification by compensating for matrix effects and analyte losses during sample preparation. The following tables summarize data from studies that demonstrate this improvement.
Table 1: Recovery of Deoxynivalenol (DON) in Maize and Wheat With and Without an Internal Standard
| Matrix | Spiked Concentration (µg/kg) | Recovery without Internal Standard (%) | Recovery with 13C15-DON Internal Standard (%) |
| Maize | 500 | 37 ± 5 | 99 ± 3 |
| Wheat | 500 | 29 ± 6 | 95 ± 3 |
| Data extracted from a study demonstrating the impact of a stable isotope-labeled internal standard on the accuracy of DON quantification.[9] |
Table 2: Recovery of Various Mycotoxins in Different Food Matrices Using an Internal Standard
| Mycotoxin | Matrix | Spiking Level | Recovery (%) |
| Aflatoxin B1 | Corn | ML | 85-95 |
| Aflatoxin B1 | Peanut | ML | 90-105 |
| Aflatoxin B1 | Black Pepper | ML | 80-90 |
| Deoxynivalenol | Corn | ML | 95-110 |
| Fumonisin B1 | Corn | ½ ML | 90-105 |
| Ochratoxin A | Corn | ML | 90-100 |
| ML = Maximum Level as defined by EU regulations. Data shows good recovery across different mycotoxins and complex matrices when using an appropriate analytical method with internal standards.[10] |
Experimental Protocols
The following is a generalized experimental protocol for the quantification of mycotoxins in a solid food matrix using an internal standard and LC-MS/MS. Specific parameters may need to be optimized for different mycotoxins and matrices.
1. Sample Preparation and Extraction
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Weighing: Accurately weigh a homogenized portion of the sample (e.g., 5 g) into a centrifuge tube.[11]
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Internal Standard Spiking: Add a known amount of the appropriate stable isotope-labeled internal standard solution to the sample.[2]
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Extraction: Add the extraction solvent (e.g., 20 mL of acetonitrile:water, 80:20, v/v with 1% formic acid) to the tube.[11]
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Homogenization: Shake vigorously or vortex for a specified time (e.g., 30 minutes) to ensure thorough extraction.
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Centrifugation: Centrifuge the sample to separate the solid matrix from the liquid extract.
2. Sample Cleanup (if necessary)
For complex matrices, a cleanup step is often required to remove interfering compounds.
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Solid-Phase Extraction (SPE): Pass the supernatant through an appropriate SPE cartridge (e.g., C18) to remove non-polar interferences.
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Immunoaffinity Column (IAC) Cleanup: For highly specific cleanup, pass the extract through an IAC containing antibodies specific to the mycotoxin(s) of interest.[11][12]
3. LC-MS/MS Analysis
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Evaporation and Reconstitution: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase compatible solvent (e.g., methanol:water, 50:50, v/v).[11]
-
LC Separation: Inject the reconstituted sample into an LC system equipped with a suitable column (e.g., C18). Use a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).[11]
-
MS/MS Detection: Detect the target mycotoxins and their internal standards using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor ion, product ion, and collision energy for each analyte.[11]
4. Data Analysis
-
Quantification: Calculate the concentration of each mycotoxin in the sample by comparing the peak area ratio of the native mycotoxin to its corresponding internal standard against a calibration curve. The calibration curve is constructed by plotting the peak area ratios of known concentrations of standards versus their concentration ratios.[2]
Visualizations
Caption: Experimental workflow for mycotoxin quantification using an internal standard.
References
- 1. GitHub - kkunal1408/graphviz-examples [github.com]
- 2. waters.com [waters.com]
- 3. newfoodmagazine.com [newfoodmagazine.com]
- 4. LC-MS/MS: Method of Choice for Efficient Multi-Mycotoxin Analysis [food.r-biopharm.com]
- 5. scribd.com [scribd.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Avoid Mycotoxin Quantitation Errors When Using Stable Isotope Dilution Assay (SIDA) [restek.com]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Zearalenone Analysis with Zearalenone-13C18
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Zearalenone-13C18 to enhance the recovery and accuracy of zearalenone (B1683625) quantification in various sample matrices.
Frequently Asked Questions (FAQs)
Q1: Why is my zearalenone recovery low and variable?
Low and inconsistent recovery of zearalenone is a common issue in analytical laboratories. Several factors can contribute to this problem, primarily matrix effects and losses during sample preparation.
-
Matrix Effects: Complex sample matrices, such as those found in food and feed, can contain compounds that interfere with the ionization of zearalenone in the mass spectrometer, leading to signal suppression or enhancement.[1][2][3] This can result in inaccurate quantification and seemingly low recovery.
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Sample Preparation Losses: Zearalenone can be lost during various stages of sample preparation, including extraction, cleanup, and solvent evaporation steps. The choice of extraction solvents and cleanup cartridges is crucial to minimize these losses.[4][5]
Q2: How does this compound improve zearalenone recovery?
This compound is a stable isotope-labeled internal standard (SIL-IS).[6][7][8] It is chemically identical to zearalenone, but its atoms have been enriched with the heavy isotope of carbon (¹³C). This subtle difference in mass allows it to be distinguished from the native zearalenone by a mass spectrometer.
By adding a known amount of this compound to the sample at the beginning of the workflow, it experiences the same physical and chemical processes as the target analyte throughout the entire analytical procedure. This includes any losses during extraction and cleanup, as well as any ionization suppression or enhancement in the MS source.[2][3] Because the internal standard and the analyte behave almost identically, the ratio of their signals remains constant. This allows for accurate correction of any variations, leading to more precise and reliable quantification of zearalenone.[3][9]
Q3: When should I add the this compound internal standard to my sample?
For the most accurate results, the this compound internal standard should be added to the sample at the very beginning of the sample preparation process, before any extraction or cleanup steps. This ensures that the internal standard can account for any analyte loss or matrix effects that may occur during the entire workflow.
Q4: Can I use a different internal standard for zearalenone analysis?
While other compounds can be used as internal standards, it is strongly recommended to use a stable isotope-labeled analogue of the analyte of interest, such as this compound for zearalenone analysis.[10] Structurally similar but non-isotopically labeled internal standards may not co-elute perfectly with the analyte or experience the exact same matrix effects, which can lead to inaccurate quantification.[11]
Troubleshooting Guide
Low Recovery of Zearalenone
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | - Ensure the sample is finely ground to increase surface area for extraction. - Optimize the extraction solvent. Acetonitrile (B52724)/water or methanol/water mixtures are commonly used.[4][5] - Increase the extraction time or use a more vigorous shaking/vortexing method. |
| Analyte Loss During Cleanup | - Solid-Phase Extraction (SPE): Ensure the SPE cartridge is properly conditioned and not allowed to dry out. Use appropriate wash and elution solvents. Florisil and C18 cartridges are commonly used for zearalenone.[5] - Immunoaffinity Columns (IAC): These provide high selectivity and can significantly improve cleanup.[4][5] Ensure the sample extract has the correct pH and solvent concentration before loading onto the column.[4] |
| Matrix Effects | - Utilize this compound: This is the most effective way to compensate for matrix effects.[2][3] - Dilute the Sample: Diluting the final extract can reduce the concentration of interfering matrix components. - Optimize Chromatographic Separation: Improve the separation of zearalenone from co-eluting matrix components by adjusting the mobile phase composition or gradient. |
| Instrumental Issues | - LC-MS/MS Optimization: Ensure that the mass spectrometer parameters (e.g., cone voltage, collision energy) are optimized for zearalenone and this compound.[12] - Source Cleanliness: A dirty ion source can lead to signal suppression. Regularly clean the mass spectrometer source. |
Data on Zearalenone Recovery
The use of a stable isotope-labeled internal standard like this compound significantly improves the accuracy and precision of mycotoxin analysis by correcting for recovery losses and matrix effects.
Table 1: Comparison of Apparent Recovery vs. Internal Standard Corrected Recovery for Deoxynivalenol (B1670258) (a similar mycotoxin) in different matrices.
| Matrix | Apparent Recovery (without IS) | Recovery with ¹³C-labeled IS |
| Wheat | 29% ± 6% | 95% ± 3% |
| Maize | 37% ± 5% | 99% ± 3% |
| (Data adapted from a study on deoxynivalenol, which demonstrates the principle of recovery improvement using a stable isotope-labeled internal standard.[3]) |
Table 2: Recovery of Zearalenone and its Metabolites in Human Serum using Zearalenone-¹³C₁₈ Internal Standard.
| Analyte | Spiking Level (ng/mL) | Recovery (%) |
| Zearalenone | 0.5 | 98.5 |
| 1.0 | 102.3 | |
| 5.0 | 95.7 | |
| α-Zearalenol | 0.5 | 105.6 |
| 1.0 | 110.2 | |
| 5.0 | 101.4 | |
| β-Zearalenol | 0.5 | 91.6 |
| 1.0 | 95.8 | |
| 5.0 | 92.3 | |
| (This data demonstrates the high and consistent recoveries achievable across different concentration levels when using this compound as an internal standard.[13]) |
Experimental Protocols
Protocol 1: Extraction and Cleanup of Zearalenone from Maize using this compound
This protocol provides a general workflow for the analysis of zearalenone in maize. Optimization may be required for different matrices.
-
Sample Preparation:
-
Weigh 5 g of a homogenized maize sample into a 50 mL polypropylene (B1209903) centrifuge tube.
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Add a known amount of this compound internal standard solution.
-
-
Extraction:
-
Add 20 mL of acetonitrile/water (80:20, v/v).
-
Shake vigorously for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Cleanup (using Immunoaffinity Column - IAC):
-
Take an aliquot of the supernatant and dilute it with phosphate-buffered saline (PBS) at pH 7.4 to reduce the acetonitrile concentration to below 15%.[4]
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Pass the diluted extract through a zearalenone-specific immunoaffinity column at a slow, steady flow rate.
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Wash the column with PBS to remove interfering compounds.
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Elute the zearalenone and this compound from the column with methanol.
-
-
Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase.
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Inject an aliquot into the LC-MS/MS system for analysis.
-
Visualizations
Caption: Workflow for Zearalenone Analysis.
Caption: Troubleshooting Low Zearalenone Recovery.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. newfoodmagazine.com [newfoodmagazine.com]
- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. U-[13C18]-Zearalenone | LIBIOS [libios.fr]
- 7. caymanchem.com [caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Avoid Mycotoxin Quantitation Errors When Using Stable Isotope Dilution Assay (SIDA) [restek.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. Development of a LC–MS/MS Method for the Simultaneous Determination of the Mycotoxins Deoxynivalenol (DON) and Zearalenone (ZEA) in Soil Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Minimizing ion suppression in zearalenone LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in zearalenone (B1683625) (ZEN) LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant issue in zearalenone LC-MS/MS analysis?
A1: Ion suppression is a type of matrix effect where non-target components in a sample reduce the ionization efficiency of the target analyte, in this case, zearalenone.[1][2] This phenomenon is a major concern in LC-MS/MS, especially with electrospray ionization (ESI), as it can lead to decreased sensitivity, poor accuracy, and inaccurate quantification of ZEN.[3][4][5] Complex matrices, such as cereals, animal feed, and oils where zearalenone is often found, contain numerous co-eluting compounds (e.g., salts, lipids, proteins) that compete with ZEN for ionization in the MS source, thereby suppressing its signal.
Q2: How can I detect and quantify the extent of ion suppression in my samples?
A2: The presence and magnitude of ion suppression can be evaluated by comparing the analyte's signal response in a pure solvent standard to its response in a sample matrix where the analyte has been spiked after extraction. A lower signal in the post-extraction spiked sample compared to the pure standard indicates ion suppression. The matrix effect (ME) can be quantified using the following formula: ME (%) = (Peak area in matrix / Peak area in solvent) x 100. A value below 100% signifies ion suppression, while a value above 100% indicates ion enhancement.
Q3: What is the most effective way to compensate for ion suppression and ensure accurate quantification?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is the most reliable method to correct for matrix effects. An ideal SIL-IS, such as ¹³C-labeled zearalenone, has nearly identical chemical and physical properties to the analyte. It co-elutes with the native ZEN and experiences the same degree of ion suppression, allowing for accurate correction and reliable quantification. If a matching SIL-IS is unavailable, matrix-matched calibration is the next best approach, where calibration standards are prepared in a blank matrix extract to mimic the suppression effect.
Q4: Which sample preparation techniques are most effective at removing matrix interferences for ZEN analysis?
A4: Effective sample preparation is crucial to remove interfering compounds before LC-MS/MS analysis. Commonly used and effective techniques include:
-
Solid-Phase Extraction (SPE): Utilizes cartridges with specific sorbents (e.g., C18, Mycotoxin-specific) to clean up the sample extract. SPE can effectively remove many matrix components.
-
Immunoaffinity Columns (IAC): These columns use monoclonal antibodies highly specific to zearalenone, providing excellent cleanup and concentration of the analyte from complex matrices.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an extraction step with a solvent (typically acetonitrile) and a subsequent cleanup step using dispersive SPE (d-SPE) with various sorbents. It is known for being fast and using less solvent.
Troubleshooting Guide
Problem: Low or no zearalenone signal in matrix samples, but a strong signal in solvent standards.
This is a classic symptom of severe ion suppression. Follow these steps to troubleshoot and mitigate the issue.
Step 1: Evaluate and Optimize Sample Preparation
Your first line of defense is a robust sample cleanup procedure. If you are experiencing significant suppression, your current method may not be removing enough of the matrix components.
-
Question: Is my current cleanup method adequate?
-
Action: Consider switching to a more effective or specific cleanup technique. Immunoaffinity columns (IAC) offer very high selectivity and can dramatically reduce matrix effects. If using SPE or QuEChERS, evaluate the sorbent choice. For high-fat matrices, sorbents like C18 or specialized lipid-removal sorbents (e.g., Z-Sep, EMR-Lipid) can be more effective.
Step 2: Implement an Appropriate Internal Standard
An internal standard is critical for correcting signal loss that occurs during both sample preparation and ionization.
-
Question: Am I using the right internal standard?
-
Action: The gold standard is a stable isotope-labeled (e.g., ¹³C₁₈-ZEN) internal standard. It will co-elute and experience the same ionization effects as the analyte, providing the most accurate correction. Using a structurally similar compound that elutes at a different retention time is not sufficient, as it will be affected by different co-eluting matrix components and cannot properly compensate for ion suppression.
Step 3: Optimize Chromatographic Conditions
Separating zearalenone from the majority of matrix components is key.
-
Question: Can I improve the chromatographic separation?
-
Action: Adjust the LC gradient to better resolve ZEN from the "matrix cloud" that often elutes early in the run. Modifying the mobile phase composition can also help. For ZEN, which is analyzed in negative ion mode, mobile phase additives like ammonium (B1175870) acetate (B1210297) (e.g., 5 mM) are often used. However, be aware that high concentrations of additives like formic acid can sometimes cause signal suppression for Fusarium toxins.
Step 4: Optimize Mass Spectrometer Source Parameters
The settings of your ion source can influence its susceptibility to matrix effects.
-
Question: Are my MS source settings optimal for a complex matrix?
-
Action: Optimize source parameters such as gas temperatures, gas flows, and ion spray voltage by infusing the analyte into a representative matrix extract. A contaminated ion source can also worsen signal suppression, so ensure regular cleaning and maintenance.
Quantitative Data on Cleanup Methods
The choice of sample preparation method significantly impacts recovery and the reduction of matrix effects.
Table 1: Comparison of Sample Preparation Methods for Zearalenone in Wheat.
| Parameter | Modified QuEChERS | Bond Elut Mycotoxin SPE |
|---|---|---|
| Recovery (%) | 72 - 105 | 72 - 105 |
| LOQ (µg/kg) | 0.06 | 0.06 |
| Key Advantage | Substantially quicker, less solvent use | Produces cleaner extracts |
Data sourced from Agilent Technologies Application Note.
Table 2: Performance of Immunoaffinity Column (IAC) Cleanup for Zearalenone in Various Feed Matrices.
| Feed Matrix | Spiking Level (µg/kg) | Average Recovery (%) | RSD (%) |
|---|---|---|---|
| Corn | 5 | 95.2 | 9.8 |
| 10 | 98.7 | 8.5 | |
| 50 | 103.4 | 6.4 | |
| Complete Feed | 5 | 89.6 | 12.6 |
| 10 | 92.1 | 11.2 | |
| 50 | 95.8 | 9.1 | |
| DDGS | 5 | 101.5 | 7.8 |
| 10 | 108.2 | 5.9 | |
| 50 | 112.3 | 4.7 |
DDGS: Distillers Dried Grains with Solubles. Data adapted from a study on GC-MS analysis with IAC cleanup.
Experimental Protocols
Protocol 1: Modified QuEChERS Extraction and Cleanup
This protocol is a rapid and effective method for extracting zearalenone from cereal matrices like wheat.
-
Extraction:
-
Weigh 5 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724)/water (e.g., 84:16 v/v).
-
Add a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute and centrifuge at >3000 x g for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA).
-
Vortex for 30 seconds and centrifuge at >3000 x g for 5 minutes.
-
-
Final Preparation:
-
Take the supernatant, filter through a 0.22 µm filter, and inject it into the LC-MS/MS system.
-
Protocol 2: Immunoaffinity Column (IAC) Cleanup
This protocol provides a highly specific cleanup for zearalenone.
-
Sample Extraction:
-
Extract the sample with a suitable solvent mixture (e.g., methanol/water or acetonitrile/water).
-
Filter the crude extract.
-
-
Column Loading:
-
Dilute the filtered extract with a phosphate-buffered saline (PBS) solution.
-
Pass the diluted extract through the immunoaffinity column at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the column with water or PBS to remove unbound matrix components.
-
-
Elution:
-
Elute the bound zearalenone from the column using a small volume of methanol.
-
Collect the eluate, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.
-
Protocol 3: Typical LC-MS/MS Parameters for Zearalenone Analysis
These are starting parameters that should be optimized for your specific instrument and application.
-
LC Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% acetic acid.
-
Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.1% acetic acid.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Gradient: A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute zearalenone, followed by a re-equilibration step.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MS/MS Transitions (MRM):
-
Zearalenone (ZEN): Precursor ion m/z 317.1 → Product ions m/z 131.1, 175.1.
-
(Note: Specific transition ions and collision energies should be optimized on your instrument.)
-
Visualized Workflows and Logic
Caption: General workflow for zearalenone analysis.
Caption: Troubleshooting logic for ion suppression.
References
Dealing with co-eluting interferences with Zearalenone-13C18
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zearalenone-13C18 as an internal standard in analytical testing.
Troubleshooting Guide: Co-eluting Interferences with this compound
Co-eluting interferences can significantly impact the accuracy and reliability of Zearalenone (B1683625) quantification. This guide provides a systematic approach to identifying and mitigating these issues.
Problem: Poor peak shape, unexpected peaks, or inaccurate quantification of Zearalenone and/or this compound.
Step 1: Initial Assessment and Identification of the Problem
The first step is to carefully examine the chromatograms of your samples, standards, and blanks to pinpoint the nature of the issue.
Question: What are the common signs of co-eluting interference in my Zearalenone analysis?
Answer: Common indicators of co-eluting interferences include:
-
Split or broad peaks: This can occur when an interfering compound partially co-elutes with the analyte of interest.
-
Shoulders on the analyte peak: A small peak eluting very close to the main peak can indicate a closely related compound or an isomer.
-
Inconsistent retention times: Matrix components can affect the interaction of the analyte with the stationary phase, causing shifts in retention time.
-
Ion suppression or enhancement: Co-eluting matrix components can affect the ionization efficiency of Zearalenone and its internal standard in the mass spectrometer's source, leading to underestimation or overestimation of the concentration.[1][2]
-
Unstable baseline: A noisy or drifting baseline can obscure the analyte peak and make accurate integration difficult.
Step 2: Methodical Troubleshooting Workflow
Once a potential co-elution problem is identified, follow this workflow to diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting co-eluting interferences.
Step 3: Frequently Asked Questions (FAQs) and Detailed Solutions
This section provides answers to specific questions you might have during the troubleshooting process.
Q1: How can I confirm that the interference is from the sample matrix?
A1: To confirm the source of the interference, you should prepare and inject the following samples:
-
Solvent Blank: This will help identify any contamination from the solvent or the LC-MS system.
-
Matrix Blank: A sample of the same matrix (e.g., corn, wheat, plasma) that is known to be free of Zearalenone. If the interfering peak is present in the matrix blank but not the solvent blank, it confirms that the interference originates from the sample matrix.
Q2: What are the most effective sample preparation techniques to remove interferences for Zearalenone analysis?
A2: The choice of sample preparation method is critical for minimizing matrix effects and removing co-eluting interferences.[3] Here are some effective techniques, ranging from general to highly specific:
-
Solid-Phase Extraction (SPE): SPE can be used to clean up the sample extract by retaining the analyte on a solid support while interfering compounds are washed away.[4]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a popular and effective method for cleaning up a wide range of food and agricultural samples.[5][6]
-
Immunoaffinity Columns (IAC): These columns contain antibodies that specifically bind to Zearalenone and its analogues, providing a very clean extract with high specificity.[7][8] IACs are highly effective at removing co-eluting interferences.[4]
Q3: How can I optimize my chromatographic method to separate Zearalenone from co-eluting peaks?
A3: If sample preparation alone is not sufficient, optimizing your liquid chromatography (LC) method is the next step. Consider the following:
-
Gradient Modification: Adjust the mobile phase gradient to increase the separation between Zearalenone and the interfering peak. A shallower gradient can improve resolution.
-
Column Chemistry: If you are using a standard C18 column, consider switching to a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column.
-
Mobile Phase pH: Adjusting the pH of the mobile phase can alter the retention of ionizable compounds, potentially separating them from Zearalenone.
-
Temperature: Changing the column temperature can affect the retention times and selectivity of the separation.
Q4: Can I change my mass spectrometry settings to deal with co-eluting interferences?
A4: Yes, optimizing your mass spectrometry (MS) parameters can help, especially if the interference is not isobaric (i.e., it has a different mass-to-charge ratio).
-
MS/MS Transitions: Ensure you are using the most specific and intense multiple reaction monitoring (MRM) transitions for both Zearalenone and this compound. It is advisable to monitor at least two transitions per compound for confirmation.
-
Ionization Mode: Zearalenone can be analyzed in both positive and negative ionization modes.[2] If you are experiencing significant interference in one mode, switching to the other may provide a cleaner signal. Shifting from positive to negative electrospray ionization (ESI) has been shown to improve matrix effects for some mycotoxins.[9]
Experimental Protocols
Generic LC-MS/MS Method for Zearalenone Analysis
This protocol provides a starting point for the analysis of Zearalenone. It should be optimized and validated for your specific matrix and instrumentation.
1. Sample Preparation (QuEChERS Method)
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile (B52724) and the QuEChERS extraction salts.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile layer) for dispersive SPE (d-SPE) cleanup.
-
Add the supernatant to a d-SPE tube containing magnesium sulfate (B86663) and PSA.
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.
2. LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS parameters for Zearalenone analysis.
| Parameter | Setting |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Gradient | Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Zearalenone MRM Transition 1 | 317.1 -> 131.1 |
| Zearalenone MRM Transition 2 | 317.1 -> 175.1 |
| This compound MRM Transition | 335.1 -> 137.1 |
Note: These are example parameters and should be optimized for your specific instrument and application.
Visualization of Key Concepts
Caption: A flowchart illustrating the typical steps in a Zearalenone analysis workflow.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. qascf.com [qascf.com]
- 3. mdpi.com [mdpi.com]
- 4. lcms.cz [lcms.cz]
- 5. agilent.com [agilent.com]
- 6. Detection and quantification of zearalenone and its modified forms in enzymatically treated oat and wheat flour - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Accurate Zearalenone Quantification at Low Concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate quantification of zearalenone (B1683625) (ZEN), particularly at low concentrations.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during zearalenone analysis.
Frequently Asked Questions (FAQs)
Q1: My zearalenone recovery is consistently low. What are the potential causes and solutions?
A1: Low recovery of zearalenone can stem from several factors throughout the analytical workflow. Here are the common culprits and how to address them:
-
Inefficient Extraction: The choice of extraction solvent is critical. Mixtures of acetonitrile/water or methanol/water are commonly used.[1][2] The polarity of the solvent mixture should be optimized for your specific sample matrix. Ensure thorough homogenization and sufficient extraction time to allow the solvent to penetrate the sample matrix effectively.
-
Suboptimal Clean-up: The clean-up step is crucial for removing interfering matrix components.
-
Solid-Phase Extraction (SPE): SPE cartridges like C18 and Florisil can be effective, though silica (B1680970) has been shown to be unsuitable.[2] The choice of sorbent and the elution solvent system should be carefully validated.
-
Immunoaffinity Columns (IAC): IACs offer high selectivity and are very efficient at cleaning up extracts due to the specific binding between the antibody and zearalenone.[1][2] However, be mindful of the column's capacity, as it can be lower than SPE columns.[2]
-
-
Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of zearalenone in the mass spectrometer, leading to inaccurate quantification.[3] Strategies to mitigate matrix effects include:
-
Use of an Isotopically Labeled Internal Standard: This is a highly effective way to correct for matrix effects and variations during sample preparation and analysis.[1][4]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that closely resembles the samples can help compensate for matrix effects.[5]
-
Sample Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering matrix components.[5]
-
Q2: I'm observing significant signal suppression/enhancement in my LC-MS/MS analysis. How can I identify and minimize these matrix effects?
A2: Matrix effects are a major challenge in LC-MS/MS analysis, especially at low analyte concentrations.[3]
-
Identification: You can assess matrix effects by comparing the signal response of a standard in pure solvent to the response of the same standard spiked into a blank sample extract after the extraction and clean-up steps (post-extraction addition).[3] A significant difference in signal indicates the presence of matrix effects.
-
Minimization Strategies:
-
Effective Sample Clean-up: As mentioned in Q1, utilizing techniques like immunoaffinity columns (IAC) can significantly reduce matrix components.[1]
-
Chromatographic Separation: Optimizing the HPLC/UPLC method to achieve good separation between zearalenone and interfering matrix components is crucial.
-
Internal Standards: Using an isotopically labeled internal standard (e.g., ¹³C₁₈-ZEN) is the most reliable way to compensate for signal suppression or enhancement.[1][4]
-
Standard Addition: The standard addition method, where known amounts of the standard are added to the sample, can also be used to correct for matrix effects.[3]
-
Q3: What are the typical limits of detection (LOD) and quantification (LOQ) I can expect for zearalenone analysis?
A3: The LOD and LOQ for zearalenone are dependent on the analytical method, the instrument's sensitivity, and the complexity of the sample matrix. Here are some reported values from the literature:
-
GC-MS: For zearalenone and its derivatives in feed, LODs of 0.40–1.34 µg/kg and LOQs of 1.33–4.46 µg/kg have been reported.[1]
-
UPLC-MS/MS: In human serum, a high-throughput method achieved LODs of 0.02–0.06 ng/mL and LOQs of 0.1–0.2 ng/mL.[4]
-
UHPLC-MS/MS: For feed samples, LODs were in the range of 0.15–2.00 µg/kg and LOQs were between 0.50–5.00 µg/kg.[6]
-
HPLC with Fluorescence Detection: A detection limit of 4 ng/g (4 µg/kg) in corn has been achieved.[2]
Q4: How do I choose the right extraction and clean-up method for my specific sample matrix (e.g., grains, feed, biological fluids)?
A4: The choice of method depends on the complexity of the matrix and the required sensitivity.
-
Grains and Feed (Solid Matrices): These matrices are often complex and require robust extraction and clean-up.
-
Extraction: Acetonitrile/water or methanol/water mixtures are effective.[1][2] A "dilute and shoot" approach may be possible for less complex matrices, but a clean-up step is generally recommended.[2]
-
Clean-up: Immunoaffinity columns (IAC) provide excellent selectivity for zearalenone in complex feed and grain matrices.[1] Solid-phase extraction (SPE) with C18 or Florisil cartridges is also a viable option.[2]
-
-
Biological Fluids (e.g., Serum, Urine): These samples often contain proteins and other interfering substances that need to be removed.
Quantitative Data Summary
The following tables summarize key quantitative data for zearalenone analysis from various studies.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Zearalenone
| Analytical Method | Matrix | LOD | LOQ | Reference |
| GC-MS | Feed | 0.40–1.34 µg/kg | 1.33–4.46 µg/kg | [1] |
| UPLC-MS/MS | Human Serum | 0.02–0.06 ng/mL | 0.1–0.2 ng/mL | [4] |
| UHPLC-MS/MS | Feed | 0.15–2.00 µg/kg | 0.50–5.00 µg/kg | [6] |
| HPLC-FLD | Corn | - | 4 ng/g (4 µg/kg) | [2] |
| LC-MS/MS | Oat Flour | - | 59.1 µg/kg | [7] |
Table 2: Recovery Rates of Zearalenone in Different Matrices
| Matrix | Analytical Method | Recovery Rate (%) | Notes | Reference |
| Feed | GC-MS | 89.6 - 112.3 | With ¹³C₁₈-ZEN internal standard | [1] |
| Human Serum | UPLC-MS/MS | 91.6 - 123.6 | With ¹³C-ZEN internal standard | [4] |
| Corn | HPLC-FLD | 102.4 (mean) | Optimized extraction and clean-up | [2] |
| Corn | HPLC | 103.8 - 106.3 | SPE disk clean-up | [8] |
| Oat Flour | LC-MS/MS | 90.7 - 95.6 | QuEChERS method | [7] |
| Feed | UHPLC-MS/MS | 89.35 - 110.93 | - | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments in zearalenone quantification.
Protocol 1: Zearalenone Extraction and Immunoaffinity Column (IAC) Clean-up from Feed
This protocol is based on methods described for GC-MS analysis of zearalenone in feed.[1]
-
Sample Preparation:
-
Grind the feed sample to a fine powder.
-
Weigh 25 g of the homogenized sample into a 250 mL flask.
-
-
Extraction:
-
Add 100 mL of acetonitrile/water (84:16, v/v).
-
Shake vigorously for 30 minutes on a mechanical shaker.
-
Filter the extract through a qualitative filter paper.
-
-
Dilution:
-
Take a 10 mL aliquot of the filtered extract and dilute it with 40 mL of phosphate-buffered saline (PBS, pH 7.4).
-
Filter the diluted extract through a microfiber filter.
-
-
Immunoaffinity Column (IAC) Clean-up:
-
Pass the entire filtered and diluted extract through an immunoaffinity column at a flow rate of approximately 1-2 mL/min.
-
Wash the column with 10 mL of PBS to remove unbound matrix components.
-
Dry the column by passing air through it for 30 seconds.
-
-
Elution:
-
Elute the bound zearalenone from the column by slowly passing 1.5 mL of methanol.
-
Collect the eluate in a clean vial.
-
-
Final Preparation for Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis or proceed with derivatization for GC-MS analysis.
-
Protocol 2: QuEChERS-based Extraction for LC-MS/MS Analysis in Flour
This protocol is adapted from a method for analyzing zearalenone and its modified forms in oat and wheat flour.[7]
-
Sample Preparation:
-
Weigh 5 g of the flour sample into a 50 mL polypropylene (B1209903) tube.
-
-
Extraction:
-
Add 20 mL of acetonitrile/water (50:50, v/v).
-
Shake for 30 minutes.
-
Centrifuge for 30 minutes at 3800 x g.
-
-
Sample Aliquoting:
-
Take 1 mL of the supernatant.
-
Add 100 µL of the internal standard solution.
-
Add 100 µL of Milli-Q water.
-
-
Analysis:
-
The sample is now ready for injection into the LC-MS/MS system.
-
Visualizations
Diagram 1: General Workflow for Zearalenone Quantification
Caption: A simplified overview of the key steps involved in the quantification of zearalenone.
Diagram 2: Troubleshooting Logic for Low Zearalenone Recovery
Caption: A decision tree to diagnose and resolve common causes of low zearalenone recovery.
References
- 1. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Frontiers | Development of a reliable UHPLC-MS/MS method for simultaneous determination of zearalenone and zearalenone-14-glucoside in various feed products [frontiersin.org]
- 7. Detection and quantification of zearalenone and its modified forms in enzymatically treated oat and wheat flour - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to LC-MS/MS Validation for Zearalenone Quantification Utilizing Zearalenone-¹³C₁₈
For researchers, scientists, and professionals in drug development, the accurate quantification of mycotoxins such as zearalenone (B1683625) (ZEN) is paramount for food safety and toxicological studies. The use of a stable isotope-labeled internal standard, like Zearalenone-¹³C₁₈, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is a cornerstone for achieving reliable and accurate results. This guide provides a comparative overview of validated LC-MS/MS methodologies, highlighting key performance characteristics and offering detailed experimental protocols.
Zearalenone, a mycotoxin produced by various Fusarium species, is a frequent contaminant in cereal crops like maize, wheat, and barley.[1] Its estrogenic activity poses health risks to both humans and animals, necessitating sensitive and robust analytical methods for its detection and quantification in diverse food and feed matrices.[1][2] LC-MS/MS has emerged as the preferred technique for mycotoxin analysis due to its high sensitivity, selectivity, and capacity to analyze multiple analytes in complex sample matrices.[2][3]
The integration of an isotopically labeled internal standard, such as Zearalenone-¹³C₁₈, is a critical component of a robust LC-MS/MS method. This internal standard closely mimics the chemical and physical properties of the native zearalenone, allowing for effective compensation for matrix effects and variations during sample preparation and analysis, thereby enhancing the accuracy and precision of quantification.
Comparative Analysis of Method Performance
The validation of an analytical method is essential to ensure its suitability for its intended purpose. Key validation parameters for LC-MS/MS methods for zearalenone analysis are summarized below, drawing from various studies.
| Validation Parameter | Method A (Cereals) | Method B (Cereal-based Foods) | Method C (Swine Blood) | Method D (Feed) |
| Internal Standard | Zearalenone-¹³C₁₈ | Not Specified | Not Specified | Zearalenone-¹³C₁₈ |
| Linearity (R²) | > 0.995 | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Slightly improved with SPE | 0.5 - 200 µg/kg | - | < 1.5 µg/kg |
| Limit of Quantification (LOQ) | 10 - 26 ng/g | 1 - 400 µg/kg | - | < 5.0 µg/kg |
| Recovery (%) | 72 - 105% | 74.0 - 106.0% | 89.10% | 89.6 - 112.3% |
| Precision (RSD) | ~ 11% (CV) | < 14.4% (Repeatability) | - | < 12.6% |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are representative protocols for sample preparation and LC-MS/MS analysis for zearalenone.
Sample Preparation: Modified QuEChERS for Cereal Grains
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective technique for mycotoxin extraction.
-
Homogenization: A representative sample of the cereal grain is finely ground.
-
Extraction: 5 grams of the homogenized sample is weighed into a 50 mL polypropylene (B1209903) tube. 20 mL of an acetonitrile/water mixture (e.g., 50:50, v/v) is added. The tube is shaken vigorously for 30 minutes.
-
Internal Standard Spiking: A known amount of Zearalenone-¹³C₁₈ internal standard solution is added to the sample.
-
Salting-out: A salt mixture, typically containing anhydrous magnesium sulfate, is added to induce phase separation. The tube is shaken and then centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a tube containing a d-SPE sorbent (e.g., PSA) to remove interfering matrix components. The tube is vortexed and centrifuged.
-
Final Extract Preparation: The supernatant is filtered and diluted with the mobile phase before injection into the LC-MS/MS system.
Alternative Sample Preparation: Immunoaffinity Column (IAC) Cleanup
For complex matrices, immunoaffinity columns offer high selectivity for mycotoxin cleanup.
-
Extraction: The sample is extracted with a suitable solvent mixture (e.g., acetonitrile/water).
-
Dilution and Filtration: The extract is diluted with a phosphate-buffered saline (PBS) solution and filtered.
-
IAC Cleanup: The diluted extract is passed through an immunoaffinity column containing antibodies specific to zearalenone.
-
Washing: The column is washed to remove unbound matrix components.
-
Elution: Zearalenone and its labeled internal standard are eluted from the column using a solvent like methanol (B129727).
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often containing additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) is frequently used, often in negative ion mode for zearalenone.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both zearalenone and Zearalenone-¹³C₁₈.
-
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps in the LC-MS/MS method validation for zearalenone.
Caption: A flowchart of the LC-MS/MS method for zearalenone analysis.
Caption: Key parameters in the validation of an analytical method.
References
The Gold Standard for Mycotoxin Analysis: Unpacking the Accuracy and Precision of Zearalenone-¹³C₁₈
For researchers, scientists, and drug development professionals vested in the precise quantification of mycotoxins, the choice of an internal standard is paramount. Zearalenone-¹³C₁₈ has emerged as a superior tool in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of zearalenone (B1683625), a mycotoxin with significant health implications. This guide provides an objective comparison of its performance against other methods, supported by experimental data, to underscore its role in achieving accurate and reliable results.
Zearalenone, a mycotoxin produced by Fusarium fungi, is a common contaminant in cereal crops and animal feed.[1] Its estrogenic properties pose health risks to both humans and animals, making its accurate quantification in food and feed samples a critical concern.[1][2] Analytical methods, particularly LC-MS/MS, are favored for their high sensitivity and selectivity.[3][4] However, a significant challenge in LC-MS/MS analysis is the "matrix effect," where co-eluting substances from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[5][6][7]
The use of a stable isotope-labeled internal standard, such as Zearalenone-¹³C₁₈, is a highly effective strategy to counteract these matrix effects.[3][8][9] Because Zearalenone-¹³C₁₈ is chemically identical to the native zearalenone, it co-elutes and experiences the same matrix effects.[9][10] By comparing the signal of the known concentration of the labeled standard to the signal of the native analyte, accurate quantification can be achieved, effectively normalizing for variations during sample preparation and analysis.[8][9]
Performance in Focus: A Comparative Data Analysis
The superior performance of Zearalenone-¹³C₁₈ as an internal standard is evident in the consistently high recovery rates and low relative standard deviations (RSD) observed across various complex matrices.
| Matrix | Spiked Concentration (µg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Analytical Method | Reference |
| Maize | Not specified | 88 - 105 | 4 - 11 | UHPLC-MS/MS | [8] |
| Feed | 125 - 250 | 89.3 - 112.3 | 0.4 - 12.4 | GC-MS | [11] |
| Corn Oil | Not specified | 86.6 - 97.2 | Not specified | LC-MS/MS | [12][13] |
| Human Urine | Not specified | 96 - 104 | < 8.5 | UHPLC-MS/MS | [14] |
| Oat Flour | 1.0 - 59.1 | 90.7 - 95.6 | 2.5 - 10.3 | HPLC-MS/MS | [15] |
This table summarizes data from multiple studies, demonstrating the high accuracy (recovery) and precision (RSD) achieved when using a ¹³C-labeled internal standard for zearalenone quantification in diverse and complex matrices.
The Workflow: From Sample to Result
The typical analytical workflow for mycotoxin quantification using Zearalenone-¹³C₁₈ involves several key steps, from sample preparation to data analysis. The use of an isotopic internal standard is integral to ensuring the reliability of the final result.
Experimental workflow for mycotoxin quantification.
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for reproducible and reliable results. Below are outlines of typical experimental protocols for zearalenone quantification using Zearalenone-¹³C₁₈.
Sample Preparation (QuEChERS Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a common and efficient sample preparation technique.[15]
-
Sample Homogenization: A representative portion of the sample (e.g., 5 g of finely ground maize) is weighed into a centrifuge tube.
-
Internal Standard Spiking: A known amount of Zearalenone-¹³C₁₈ solution is added to the sample.
-
Extraction: An extraction solvent, typically acetonitrile (B52724) or a mixture of acetonitrile and water, is added. The tube is shaken vigorously to ensure thorough mixing and extraction of the mycotoxins.[15]
-
Salting Out: A salt mixture (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation between the aqueous and organic layers.
-
Centrifugation: The sample is centrifuged to separate the layers and pellet the solid matrix components.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove fatty acids and other interferences). The sample is vortexed and centrifuged.
-
Final Extract: The cleaned extract is then ready for LC-MS/MS analysis, often after evaporation and reconstitution in a suitable solvent.
LC-MS/MS Analysis
-
Chromatographic Separation: The sample extract is injected into a liquid chromatograph. A C18 column is commonly used to separate zearalenone from other matrix components.[4] A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) acetate, is employed.[4][16]
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique.[7] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both native zearalenone and Zearalenone-¹³C₁₈.
Mechanism of Action: Estrogenic Activity
Zearalenone's toxicity stems from its structural similarity to the natural hormone estrogen, allowing it to bind to estrogen receptors and disrupt the endocrine system.[2]
Simplified pathway of zearalenone's estrogenic action.
Conclusion
The use of Zearalenone-¹³C₁₈ as an internal standard provides a robust and reliable solution for the accurate quantification of zearalenone in a variety of complex matrices. The experimental data consistently demonstrates its ability to mitigate matrix effects, resulting in high accuracy and precision. For laboratories conducting mycotoxin analysis, the adoption of stable isotope dilution assays with standards like Zearalenone-¹³C₁₈ is a critical step towards achieving the highest quality analytical results.
References
- 1. realtimelab.com [realtimelab.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. foodriskmanagement.com [foodriskmanagement.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Validation of a UHPLC-MS/MS method for quantification of zearalenone, α-zearalenol, β-zearalenol, α-zearalanol, β-zearalanol and zearalanone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detection and quantification of zearalenone and its modified forms in enzymatically treated oat and wheat flour - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Development of a reliable UHPLC-MS/MS method for simultaneous determination of zearalenone and zearalenone-14-glucoside in various feed products [frontiersin.org]
Cross-Reactivity of Zearalenone Analogs in Immunoassay-Based Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Zearalenone and Immunoassays
Zearalenone is an estrogenic mycotoxin produced by various Fusarium species, commonly contaminating cereal crops such as corn, wheat, and barley. Due to its potential health risks to humans and animals, sensitive and specific methods for its detection are crucial. Immunoassay-based methods, such as Enzyme-Linked Immunosorbent Assay (ELISA) and lateral flow assays, are widely used for rapid screening of ZEN in food and feed samples due to their high sensitivity, simplicity, and cost-effectiveness.
These assays rely on the specific binding of an antibody to the target analyte. However, the presence of structurally similar compounds, known as analogs or derivatives, can lead to cross-reactivity, where the antibody binds to these non-target molecules. This can result in an overestimation of the ZEN concentration. Understanding the cross-reactivity profile of an immunoassay is therefore essential for accurate quantification.
The Role and Expected Cross-Reactivity of Zearalenone-¹³C₁₈
Direct experimental data on the cross-reactivity of Zearalenone-¹³C₁₈ in immunoassays is not extensively documented. This is primarily because isotopically labeled compounds like Zearalenone-¹³C₁₈ are typically employed as internal standards in chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). In these applications, their purpose is to improve the accuracy and precision of quantification by correcting for matrix effects and variations during sample preparation and analysis.
From a theoretical standpoint, the cross-reactivity of Zearalenone-¹³C₁₈ in a ZEN-specific immunoassay is expected to be approximately 100%. Antibody binding is primarily dictated by the three-dimensional structure and electronic configuration of the epitope. The substitution of ¹²C with ¹³C atoms results in a negligible change to the molecule's overall shape and chemical properties. Therefore, the antibody should recognize and bind to the isotopically labeled Zearalenone in a manner that is virtually indistinguishable from the native toxin. However, it is crucial to note that this is a theoretical assumption in the absence of direct experimental validation.
Comparative Cross-Reactivity of Zearalenone Derivatives
The cross-reactivity of various Zearalenone derivatives is a critical parameter for the validation of any immunoassay for ZEN. The following table summarizes published cross-reactivity data for common ZEN analogs in different immunoassay formats. Cross-reactivity is typically expressed as a percentage relative to Zearalenone (100%).
| Analyte | Fluorescence Polarization Immunoassay (%)[1] | ELISA (%) | Monoclonal Antibody (2D3) based icELISA (%)[2] |
| Zearalenone (ZEN) | 100 | 100 [3] | 100 |
| α-Zearalenol (α-ZEL) | 102 | 28.2[3] | 4.4 |
| β-Zearalenol (β-ZEL) | 71 | 1.1[3] | 88.2 |
| Zearalanone (ZAN) | 195 | Not Reported | Not Reported |
| α-Zearalanol (α-ZAL) | 139 | 7.1[3] | Not Reported |
| β-Zearalanol (β-ZAL) | 20 | Not Reported | 4.6 |
Note: Cross-reactivity values can vary significantly depending on the specific antibody, assay format, and experimental conditions.
Experimental Protocols
Indirect Competitive ELISA (ic-ELISA) for Zearalenone
This protocol outlines the general steps for determining Zearalenone concentration and assessing cross-reactivity using an indirect competitive ELISA.
Materials:
-
96-well microtiter plate
-
Zearalenone-protein conjugate (e.g., ZEN-OVA) for coating
-
Anti-Zearalenone monoclonal antibody
-
Zearalenone standards and samples of potential cross-reactants
-
Enzyme-labeled secondary antibody (e.g., Goat anti-mouse IgG-HRP)
-
Blocking buffer (e.g., PBS with 0.5% skimmed milk powder)
-
Wash buffer (e.g., PBST: 0.01 M PBS with 0.1% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the ZEN-protein conjugate diluted in a coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antigen.
-
Blocking: Add blocking buffer to each well and incubate for 1 hour at 37°C to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add a mixture of the Zearalenone standard (or sample/cross-reactant) and the anti-ZEN antibody to the wells. Incubate for 1 hour at 37°C. During this step, free ZEN in the sample competes with the coated ZEN-protein conjugate for antibody binding sites.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the enzyme-labeled secondary antibody to each well and incubate for 30 minutes at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15 minutes) at room temperature to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well to halt the enzymatic reaction.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of Zearalenone in the sample.
Immunoaffinity Column (IAC) Cleanup for Zearalenone Analysis
IACs are used for the selective extraction and cleanup of Zearalenone from complex sample matrices prior to analysis by methods like HPLC or LC-MS/MS.
Materials:
-
Immunoaffinity column containing antibodies specific to Zearalenone
-
Sample extract (e.g., in methanol (B129727)/water)
-
Phosphate-buffered saline (PBS)
-
Wash buffer (e.g., PBS or water)
-
Elution solvent (e.g., methanol)
-
Collection vials
Procedure:
-
Sample Preparation: Extract Zearalenone from the ground sample using an appropriate solvent mixture (e.g., 70% methanol). Filter the extract.
-
Dilution: Dilute the filtered extract with PBS or water to reduce the methanol concentration, which can interfere with antibody binding.
-
Column Equilibration: Allow the immunoaffinity column to reach room temperature. Pass a small volume of PBS through the column to equilibrate the antibody-gel matrix.
-
Sample Loading: Pass the diluted sample extract through the column at a slow, steady flow rate. The Zearalenone in the sample will bind to the antibodies in the column.
-
Washing: Wash the column with a wash buffer to remove unbound matrix components and impurities.
-
Elution: Slowly pass the elution solvent (e.g., methanol) through the column. This will disrupt the antibody-antigen binding and release the Zearalenone.
-
Collection: Collect the eluate containing the purified Zearalenone in a clean vial.
-
Analysis: The eluate can then be evaporated to dryness and reconstituted in a suitable solvent for analysis by chromatographic methods.
Visualizations
References
A Comparative Guide to Zearalenone Detection in Animal Feed: Isotope Dilution GC-MS vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The presence of zearalenone (B1683625) (ZEN), a mycotoxin produced by Fusarium fungi, in animal feed poses a significant threat to livestock health and productivity due to its estrogenic effects. Accurate and reliable quantification of ZEN is crucial for ensuring feed safety and mitigating economic losses. This guide provides an objective comparison of the validated isotope dilution Gas Chromatography-Mass Spectrometry (GC-MS) method with two common alternatives: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). The comparison is supported by experimental data to aid researchers in selecting the most appropriate method for their analytical needs.
Performance Comparison
The selection of an analytical method for zearalenone detection is often a trade-off between sensitivity, specificity, throughput, and cost. The following table summarizes the key performance characteristics of the isotope dilution GC-MS method and its alternatives.
| Parameter | Isotope Dilution GC-MS | HPLC-MS/MS | ELISA |
| **Linearity (R²) ** | >0.99[1] | ≥0.999[2] | R² = 0.99[3] |
| Limit of Detection (LOD) | <1.5 µg/kg[1][3] | 0.50–5.00 µg/kg (LOQ) | Cereals: 6 ppb; Feed: 18 ppb |
| Limit of Quantification (LOQ) | <5.0 µg/kg | 0.50–5.00 µg/kg | 50 ppb |
| Recovery | 89.6% to 112.3% | 89.35% to 110.93% | 100±20% |
| Precision (RSD) | <12.6% | 3.00–14.20% | Intra-lab CV% ≤10% |
| Specificity | High | High | Moderate to High |
| Throughput | Moderate | High | High |
| Cost per Sample | High | Moderate to High | Low |
| Matrix Effect | Minimized by isotope dilution | Can be significant, may require matrix-matched calibrants or internal standards | Can be significant, requires careful validation for each matrix |
Experimental Workflows
The analytical workflow for each method involves sample preparation, extraction, and analysis. The following diagrams illustrate the typical experimental workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of a reliable UHPLC-MS/MS method for simultaneous determination of zearalenone and zearalenone-14-glucoside in various feed products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Development of ELISA-kit of quantitative analysis for Zearalenone] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Precision: Matrix-Matched Calibration vs. Zearalenone-¹³C₁₈ in Zearalenone Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of mycotoxins like Zearalenone (B1683625) (ZEN) is paramount for ensuring food safety and for toxicological studies. The inherent complexity of food and feed matrices poses a significant challenge in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, primarily due to matrix effects that can suppress or enhance the analyte signal, leading to inaccurate results. This guide provides an objective comparison of two widely used calibration strategies to mitigate these effects: matrix-matched calibration and the use of a stable isotope-labeled internal standard, specifically Zearalenone-¹³C₁₈.
This comparison is supported by experimental data from peer-reviewed studies, offering a clear perspective on the performance of each method in terms of accuracy, precision, and linearity.
The Contenders: Two Approaches to Accurate Quantification
Matrix-matched calibration involves preparing calibration standards in a blank matrix extract that is free of the analyte of interest but is otherwise identical to the samples being analyzed. This approach aims to mimic the matrix effects experienced by the analyte in the actual samples, thereby compensating for signal variations.
Zearalenone-¹³C₁₈ , a stable isotope-labeled internal standard, is a form of Zearalenone where 18 of the carbon atoms are replaced with the heavier ¹³C isotope. This labeled standard is added to the sample at the beginning of the extraction process. Because it has virtually identical physicochemical properties to the native Zearalenone, it co-elutes and experiences the same matrix effects and extraction losses. By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved, as any variations in signal intensity will affect both compounds equally.
Performance Under the Microscope: A Data-Driven Comparison
The following table summarizes the performance characteristics of matrix-matched calibration and the use of Zearalenone-¹³C₁₈ as an internal standard for the quantification of Zearalenone in various cereal and feed matrices. The data is compiled from multiple validation studies.
| Performance Parameter | Matrix-Matched Calibration | Zearalenone-¹³C₁₈ Internal Standard |
| Linearity (R²) | > 0.99[1][2] | > 0.99[3][4] |
| Accuracy (Recovery %) | 72 - 105% (in wheat)[1] | 89.6 - 112.3% (in various feeds)[3] |
| 72.4 - 85.7% (for ZEN-sulfate in oat flour)[5] | 90.7 - 95.6% (for ZEN in oat flour)[5] | |
| Precision (RSD %) | < 11% (in wheat)[1] | < 12.6% (in various feeds)[3] |
| 2.5 - 10.3% (for ZEN-sulfate in oat flour)[5] | 2.5 - 6.4% (for ZEN in oat flour)[5] |
Experimental Protocols: A Step-by-Step Guide
The following are representative experimental protocols for the quantification of Zearalenone using both matrix-matched calibration and a Zearalenone-¹³C₁₈ internal standard.
Experimental Protocol: Matrix-Matched Calibration
-
Sample Preparation:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile (B52724)/water (80:20, v/v).
-
Shake vigorously for 30 minutes and then centrifuge.
-
Transfer an aliquot of the supernatant for LC-MS/MS analysis. For some matrices, a clean-up step using a solid-phase extraction (SPE) column may be necessary to reduce interferences.[1][6]
-
-
Preparation of Matrix-Matched Calibration Standards:
-
Extract a blank sample (confirmed to be free of Zearalenone) using the same procedure as the analytical samples.
-
Prepare a series of calibration standards by spiking the blank matrix extract with known concentrations of a Zearalenone standard solution.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 analytical column.[6]
-
Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization.[7]
-
Injection Volume: 5-10 µL.
-
MS/MS Detection: Operated in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor and product ions of Zearalenone.[8]
-
Experimental Protocol: Zearalenone-¹³C₁₈ Internal Standard
-
Sample Preparation:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of Zearalenone-¹³C₁₈ internal standard solution.
-
Add 20 mL of acetonitrile/water (80:20, v/v).
-
Shake vigorously for 30 minutes and then centrifuge.
-
Transfer an aliquot of the supernatant for LC-MS/MS analysis. A clean-up step may be employed if necessary.[3]
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards in a suitable solvent (e.g., acetonitrile/water) containing a constant concentration of the Zearalenone-¹³C₁₈ internal standard and varying concentrations of the native Zearalenone standard.
-
-
LC-MS/MS Analysis:
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both calibration methods.
Conclusion: Choosing the Right Strategy
Both matrix-matched calibration and the use of a stable isotope-labeled internal standard like Zearalenone-¹³C₁₈ can provide accurate and reliable quantification of Zearalenone in complex matrices.
Matrix-matched calibration is a viable and cost-effective option, particularly when a suitable blank matrix is readily available. However, its effectiveness is highly dependent on the similarity between the blank matrix and the actual samples. Any variation in matrix composition between samples can lead to inaccuracies.
The use of Zearalenone-¹³C₁₈ as an internal standard is widely regarded as the gold standard for mycotoxin analysis by LC-MS/MS.[9] It offers superior accuracy and precision by correcting for both matrix effects and variations in sample preparation and instrument response on a sample-by-sample basis. While the initial cost of the labeled standard is higher, the time saved in sourcing and validating blank matrices, coupled with the increased confidence in the results, often justifies the investment, especially for high-throughput laboratories and in regulatory settings where the highest level of accuracy is required.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and certification of a reference material for zearalenone in maize germ oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection and quantification of zearalenone and its modified forms in enzymatically treated oat and wheat flour - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Certified Reference Materials for Zearalenone Analysis
For scientists and researchers dedicated to the accurate detection of zearalenone (B1683625), the use of certified reference materials (CRMs) is non-negotiable for method validation and quality control. This guide provides a comparative overview of commercially available CRMs for zearalenone analysis, supported by experimental data and detailed analytical protocols.
Zearalenone, a mycotoxin produced by Fusarium species, is a common contaminant in cereal crops and their byproducts. Its estrogenic effects pose a health risk to both humans and animals, necessitating reliable analytical methods for its detection and quantification. The foundation of such reliable methods lies in the use of high-quality CRMs. This guide compares two main categories of zearalenone CRMs: calibration solutions and matrix-matched materials.
Comparison of Zearalenone Calibration Solution CRMs
Calibration solutions are ideal for instrument calibration, preparation of spiking solutions, and recovery studies. The following table summarizes the specifications of zearalenone calibration solution CRMs from various suppliers.
| Supplier/Distributor | Product Name/ID | Concentration | Solvent | Notes |
| Sigma-Aldrich (Supelco) | CRM46916 | 50 µg/mL | Acetonitrile | Certified reference material.[1] |
| Sigma-Aldrich | 34126 | 100 µg/mL | Acetonitrile | Analytical standard.[1] |
| Cifga | CRM-00-ZON | 65 ± 5 µg/g | Acetonitrile | ISO 17034 accredited.[2] |
| Romer Labs (Biopure™) | Zearalenone Solid Standards | Crystalline Solid | N/A | High-purity solid material for preparing custom standards.[3] |
Performance of Zearalenone Calibration Solutions: An Inter-Supplier Study
A 2024 study provided a comprehensive comparison of zearalenone liquid reference standards from ten global manufacturers. The study evaluated the accuracy of the certified concentrations using both HPLC-Diode Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Key Findings:
-
Accuracy: For HPLC-DAD, the target value rates for zearalenone ranged from 93.8% to 117.1%. With LC-MS/MS, the range was tighter, from 95.8% to 109.2%, indicating good agreement with the certified values for most suppliers.
-
Precision: The relative standard deviation (RSD) for HPLC-DAD measurements averaged 0.60%, while for LC-MS/MS, it was 2.04%.
-
Impurities: The study identified the presence of zearalenone metabolites, such as zearalanone (B192696) and α/β-zearalenol, in some standards, highlighting the importance of purity assessment.
Comparison of Zearalenone Matrix CRMs
Matrix CRMs are essential for validating the entire analytical procedure, including extraction and clean-up, as they mimic real-world samples. Below is a comparison of available zearalenone matrix CRMs.
| Supplier/Certifying Body | Product Name/ID | Matrix | Certified Value (Zearalenone) |
| European Reference Materials (ERM®) | ERM®-BC715 | Maize Germ Oil | 362 ± 22 µg/kg[4][5][6] |
| National Institute of Metrology, China | GBW10218 | Maize Powder | 176 ± 15 µg/kg[7] |
| National Institute of Metrology, China | GBW(E)100863 | Corn/Peanut Blended Vegetable Oil | 36.1 ± 8.5 µg/kg[8][9][10] |
| Neogen | Zearalenone Corn Mycotoxin Reference Material | Corn | Various levels available (e.g., low, high).[11] |
| Trilogy Analytical Laboratory | Zearalenone in Corn Quality Control Material | Corn | Multiple concentrations available (e.g., 20.8 ppb, 90.5 ppb, 945.8 ppb).[12] |
Experimental Protocols for Zearalenone Analysis Validation
The validation of an analytical method for zearalenone typically involves assessing parameters such as linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). The following are detailed protocols for HPLC with Fluorescence Detection (HPLC-FLD) and LC-MS/MS.
Experimental Workflow for Zearalenone Analysis
References
- 1. Zearalenone | Sigma-Aldrich [sigmaaldrich.com]
- 2. cifga.com [cifga.com]
- 3. Discover BiopureTM Zearalenone Solid Standards at Romer Labs [romerlabs.com]
- 4. Development and certification of a reference material for zearalenone in maize germ oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and certification of a reference material for zearalenone in maize germ oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ncrm.org.cn [ncrm.org.cn]
- 8. Development and Certification of a Reference Material for Aflatoxins and Zearalenone in Corn/Peanut Blended Vegetable Oil [mdpi.com]
- 9. Development and Certification of a Reference Material for Aflatoxins and Zearalenone in Corn/Peanut Blended Vegetable Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Zearalenone Corn Mycotoxin Reference Material [neogen.com]
- 12. trilogylab.com [trilogylab.com]
Safety Operating Guide
Proper Disposal of Zearalenone-13C18: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Zearalenone-13C18.
This compound, an isotopically labeled mycotoxin, is frequently used as an internal standard in analytical chemistry.[1] It is commonly supplied as a solution in acetonitrile, a solvent that introduces its own set of hazards.[2][3][4] Adherence to the following procedures is critical for safe disposal.
Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to be aware of its associated hazards, which are largely influenced by the solvent, acetonitrile.
| Hazard Classification | Description | Source |
| Flammable Liquid | Highly flammable liquid and vapor. | [2][3][5] |
| Acute Toxicity (Oral) | Harmful if swallowed. | [2][3][5] |
| Acute Toxicity (Dermal) | Harmful in contact with skin. | [2][3][5] |
| Acute Toxicity (Inhalation) | Harmful if inhaled. | [2][3][5] |
| Eye Irritation | Causes serious eye irritation. | [5] |
Personal Protective Equipment (PPE): To mitigate these risks, the following PPE should be worn at all times when handling this compound:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[6]
-
Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.[6]
-
Body Protection: Wear fire/flame resistant and impervious clothing.[6]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[6]
Step-by-Step Disposal Procedure
The primary goal of the disposal procedure is to prevent environmental contamination and ensure the safety of all personnel.
1. Waste Collection:
-
Collect all waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, vials), and contaminated PPE, in a designated and properly labeled waste container.
-
The container must be suitable for flammable and toxic chemical waste and should be kept tightly closed.[5][6]
2. Waste Storage:
-
Store the waste container in a well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[5][6]
-
Ensure the storage area is compliant with regulations for hazardous waste.
3. Arrange for Professional Disposal:
-
Disposal of this compound waste must be conducted by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[6]
-
Provide the disposal company with a complete list of the waste's components, including the presence of acetonitrile.
4. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Wash hands thoroughly after handling the chemical.[2]
5. Spill Management:
-
In the event of a spill, evacuate personnel to a safe area.[6]
-
Remove all sources of ignition.[6]
-
Ventilate the area.
-
Use spark-proof tools and explosion-proof equipment for cleanup.[6]
-
Absorb the spill with an inert material and collect it in a suitable container for disposal.[6]
Disposal Workflow
The following diagram illustrates the key steps in the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
